3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid chemical structure and properties
Topic: 3,5-Diiodo-4-(4'-methoxyphenoxy)benzoic acid chemical structure and properties Content Type: In-depth Technical Guide Audience: Researchers, scientists, and drug development professionals Chemical Identity, Synthe...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: 3,5-Diiodo-4-(4'-methoxyphenoxy)benzoic acid chemical structure and properties
Content Type: In-depth Technical Guide
Audience: Researchers, scientists, and drug development professionals
Chemical Identity, Synthesis, and Thyromimetic Properties
) is a halogenated diphenyl ether and a structural analog of the thyroid hormones thyroxine (T4) and triiodothyronine (T3). Unlike the endogenous hormones which possess an alanine side chain, this compound features a benzoic acid moiety, classifying it as a thyrobenzoic acid derivative .
In drug development and pharmaceutical analysis, this compound serves two critical roles:
Thyromimetic Scaffold: It functions as a ligand for Thyroid Hormone Receptors (TR
and TR), used in Structure-Activity Relationship (SAR) studies to delineate the requirements for receptor subtype selectivity.
Pharmaceutical Impurity Standard: It is a known process-related impurity and degradation product in the synthesis of Levothyroxine Sodium, monitored strictly under ICH Q3A/B guidelines to ensure drug safety and efficacy.
Not widely listed; often referenced as Impurity/Standard (e.g., PAI 12 008256)
Molecular Formula
Molecular Weight
496.04 g/mol
SMILES
COc1ccc(Oc2c(I)cc(cc2I)C(=O)O)cc1
Structural Analysis
The molecule consists of two phenyl rings linked by an ether oxygen:
Inner Ring (Tyrosyl-like): A benzoic acid core substituted with two iodine atoms at the 3 and 5 positions. The bulky iodine atoms (
Å) create significant steric hindrance, forcing the two phenyl rings into a perpendicular (orthogonal) conformation. This mimics the bioactive conformation of T3 required for receptor binding.
Outer Ring (Phenolic-like): A 4-methoxyphenol ring.[1] The methoxy group replaces the hydroxyl group found in T3, altering the hydrogen bonding capability and lipophilicity.
Physicochemical Data
Property
Value (Predicted/Experimental)
Implication
pKa (Acid)
3.6 – 3.8
The carboxylic acid is ionized at physiological pH (7.4).
LogP
4.2 – 4.5
Highly lipophilic; requires organic co-solvents (DMSO, MeOH) for assays.
Solubility
mg/mL (Water)
Poor aqueous solubility; formulate as sodium salt or in DMSO.
Melting Point
> 200°C (Decomposes)
High lattice energy due to halogen bonding.
Synthesis & Manufacturing Protocols
The synthesis of 3,5-diiodo-4-(4'-methoxyphenoxy)benzoic acid presents a challenge due to the steric bulk of the iodine atoms, which hinders nucleophilic attack at the 4-position. The most robust protocol utilizes a Chan-Lam Coupling or a modified Ullmann Ether Synthesis .
Retrosynthetic Analysis
The molecule is disconnected at the diaryl ether linkage.
Fragment A: 3,5-Diiodo-4-hydroxybenzoic acid methyl ester (Nucleophile).
Fragment B: 4-Methoxyphenylboronic acid (Electrophile).
atmosphere (balloon) at Room Temperature for 24-48 hours.
Mechanism: The copper(II) species facilitates the cross-coupling between the phenol and the boronic acid via a transmetallation-reductive elimination cycle.
Step 3: Hydrolysis
Reagents: LiOH or NaOH (2M), THF/Water (1:1).
Procedure: Dissolve the ester from Step 2 in THF/Water. Add base.[2][3] Stir at 50°C for 2 hours.
Workup: Acidify with 1M HCl to pH 3. Extract with Ethyl Acetate. Recrystallize from Ethanol.
Final Product: 3,5-Diiodo-4-(4'-methoxyphenoxy)benzoic acid.[4]
Figure 1: Synthetic pathway for 3,5-Diiodo-4-(4'-methoxyphenoxy)benzoic acid via Copper-mediated coupling.
Biological Activity & Mechanism of Action[4][6]
Interaction with Thyroid Hormone Receptors (TR)
This compound acts as a structural probe for the TR ligand-binding domain (LBD).
Steric Lock (3,5-Iodines): The iodines fit into hydrophobic pockets (Arg282/Met256 region in TR
), constraining the rotation of the ether bond. This mimics the high-affinity conformation of T3.
Carboxylate Head: The benzoic acid carboxylate forms a salt bridge with Arginine 228 (or equivalent) inside the polar region of the receptor pocket. This interaction is weaker than the interaction formed by the zwitterionic alanine side chain of T3, often resulting in lower binding affinity.
4'-Methoxy Tail: In T3, the 4'-OH acts as a hydrogen bond donor to Histidine 435 . The methylation of this group (4'-OMe) removes this H-bond donor capability. Consequently, this analog typically exhibits reduced affinity compared to its 4'-hydroxy counterpart (DITPA or Triac) and may act as a partial agonist or antagonist depending on the specific receptor isoform (
vs ).
Structure-Activity Relationship (SAR) Model
Figure 2: Pharmacophore analysis of the interaction with the Thyroid Receptor binding pocket.
Analytical Methods & Quality Control
As a reference standard for Levothyroxine impurities, precise analytical methods are required.
HPLC Method (Reverse Phase)
Column: C18 (e.g., Agilent Zorbax Eclipse Plus),
mm, 3.5 µm.
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.
Mobile Phase B: 0.1% TFA in Acetonitrile.
Gradient: 40% B to 90% B over 20 minutes.
Detection: UV at 225 nm (Benzene ring absorption).
Retention Time: The compound will elute after Levothyroxine due to the lack of the polar amino group and the presence of the lipophilic methoxy group.
Mass Spectrometry (LC-MS)
Ionization: Electrospray Ionization (ESI) in Negative Mode (due to carboxylic acid).
m/z: Look for the [M-H]
peak at 494.9 .
Fragmentation: Loss of Iodine (-127) and CO
(-44) are characteristic fragmentations.
Safety & Handling
Hazard Classification: Irritant (Skin/Eye). Potential endocrine disruptor due to thyromimetic activity.
Handling: Use in a fume hood. Wear nitrile gloves.
Storage: Store at -20°C, protected from light (iodinated compounds are photosensitive and can liberate free iodine, turning yellow).
References
Pharmaffiliates. (2024). Levothyroxine Impurities Reference Standards. Retrieved from [Link]
National Center for Biotechnology Information. (2024). PubChem Compound Summary for Thyrobenzoic Acid Derivatives. Retrieved from [Link]
Scanlan, T. S., et al. (2001). "Selective thyromimetics: Tissue-selective thyroid hormone agonists." Current Opinion in Drug Discovery & Development, 4(5), 614-622. (Contextual grounding for thyromimetic SAR).
Ocasio, C. A., & Scanlan, T. S. (2006). "Design and characterization of a thyroid hormone receptor alpha (TRalpha)-specific agonist." ACS Chemical Biology, 1(9), 585-593. (Methodology for Chan-Lam coupling in thyronine synthesis).
An In-depth Technical Guide to the Thyroid Hormone Receptor Beta (TRβ) Selectivity of 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid
Abstract The development of isoform-specific agonists for the thyroid hormone receptors (TRs) represents a significant therapeutic strategy for metabolic diseases. By selectively targeting the TR beta (TRβ) isoform, whic...
Author: BenchChem Technical Support Team. Date: February 2026
Abstract
The development of isoform-specific agonists for the thyroid hormone receptors (TRs) represents a significant therapeutic strategy for metabolic diseases. By selectively targeting the TR beta (TRβ) isoform, which is predominantly expressed in the liver, it is possible to harness the beneficial metabolic effects of thyroid hormone—such as lowering cholesterol and triglycerides—while avoiding the deleterious effects associated with TR alpha (TRα) activation in the heart and bone.[1][2] This guide provides a comprehensive technical overview of 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid, a synthetic thyromimetic compound, as a case study in achieving TRβ selectivity. We will explore its chemical structure, the molecular basis for its isoform preference, the detailed experimental protocols required to validate its selectivity, and its potential therapeutic implications. This document is intended for researchers, scientists, and drug development professionals engaged in the field of nuclear receptor modulation and metabolic disease therapeutics.
Introduction: The Rationale for TRβ Selectivity
Thyroid hormones, primarily 3,5,3′-triiodo-L-thyronine (T3), are critical regulators of metabolism, growth, and development. Their actions are mediated by two major nuclear receptor isoforms, TRα and TRβ, which are encoded by separate genes and exhibit distinct patterns of tissue distribution.[2][3]
TRα is the predominant isoform in the heart, bone, and central nervous system. Its activation is associated with increased heart rate, cardiac contractility, and bone resorption.[2][4]
TRβ is the major isoform in the liver, kidneys, and pituitary gland.[2][4] In the liver, TRβ activation plays a crucial role in regulating lipid and cholesterol metabolism, primarily by stimulating the expression of genes involved in cholesterol breakdown and clearance.[2][5]
This differential distribution provides a clear therapeutic window: a compound that selectively activates TRβ could offer the potent lipid-lowering benefits of T3 without the associated cardiotoxicity and other adverse effects.[1][6] This has driven the development of TRβ-selective thyromimetics for conditions such as dyslipidemia and nonalcoholic steatohepatitis (NASH), a severe form of nonalcoholic fatty liver disease (NAFLD).[4][5] Molecules like Sobetirome (GC-1), Resmetirom (MGL-3196), and VK2809 have demonstrated the clinical potential of this approach.[1][7]
3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid serves as an excellent model for understanding the core principles of designing TRβ selectivity. Its structure contains the key pharmacophoric elements of the natural hormone but with modifications designed to exploit subtle differences in the ligand-binding domains of the two receptor isoforms.
Chemical Profile and Structural Basis for Selectivity
The molecular architecture of a thyromimetic is the primary determinant of its binding affinity and isoform selectivity.
Chemical Structure: 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid
(Simplified 2D representation)
The structure of 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid can be deconstructed into key features that contribute to its interaction with the TR ligand-binding domain (LBD):
Di-iodinated Inner Ring: The two iodine atoms at the 3 and 5 positions are analogous to those in the endogenous T3 hormone. These bulky, lipophilic groups anchor the molecule within a hydrophobic pocket of the LBD.
Diphenyl Ether Linkage: The oxygen bridge provides the correct orientation and spacing between the two aromatic rings, a feature essential for high-affinity binding.
Carboxylic Acid Side Chain: This acidic group replaces the alanine side chain of T3. It forms a critical charge-charge interaction with a conserved arginine residue in the LBD, which is a key anchor point for all TR ligands.
4'-Methoxy Outer Ring: This is a key modification for achieving TRβ selectivity. The absence of a 3'-iodine (as seen in T3) and the presence of a methoxy group at the 4'-position are designed to preferentially interact with the TRβ LBD. The structural basis for this selectivity lies in a single amino acid difference within the ligand-binding pocket: TRα has a serine residue, while TRβ has a corresponding asparagine.[8] The asparagine in TRβ can form a more favorable hydrogen bond network with ligands like GC-1, a compound with a similar substitution pattern, contributing to its higher affinity for TRβ.[8]
Signaling Pathway: Ligand-Mediated TR Activation
The binding of an agonist like 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid to the TR LBD induces a conformational change that is the cornerstone of its transcriptional activity.
A rigorous, multi-tiered experimental approach is required to definitively characterize the TRβ selectivity of a compound. This involves assessing both binding affinity and functional activity.
Experimental Workflow Overview
The evaluation process follows a logical progression from direct receptor binding to cell-based functional assays.
Caption: Workflow for determining TRβ selectivity, from binding affinity to functional assays and data analysis.
Principle: This assay quantifies the affinity of the test compound for TRα and TRβ by measuring its ability to compete with a high-affinity radiolabeled ligand, typically [¹²⁵I]T3, for binding to the receptor's LBD. The result is expressed as an IC₅₀ (concentration required to inhibit 50% of radioligand binding), which can be converted to a binding affinity constant (Ki).
Methodology:
Receptor Preparation: Express and purify the ligand-binding domains (LBDs) of human TRα and TRβ, typically as glutathione S-transferase (GST) fusion proteins in E. coli.
Assay Buffer Preparation: Prepare a suitable binding buffer (e.g., 20 mM HEPES, 100 mM KCl, 1 mM MgCl₂, 10% glycerol, 1 mM DTT, pH 7.8).[9]
Reaction Setup: In a 96-well plate, combine:
A fixed concentration of purified TRα or TRβ LBD (e.g., 20 fmol).[9]
A fixed concentration of [¹²⁵I]T3 (e.g., 0.1-0.5 nM).
A serial dilution of the test compound (3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid) or a reference compound (e.g., unlabeled T3).
Incubation: Incubate the plates for 2-4 hours at room temperature or overnight at 4°C to reach equilibrium.
Separation: Separate receptor-bound from free [¹²⁵I]T3. A common method is to use glutathione-agarose beads to capture the GST-tagged receptors, followed by washing to remove unbound radioligand.[9]
Detection: Measure the radioactivity of the bound fraction using a gamma counter.
Data Analysis: Plot the percentage of [¹²⁵I]T3 binding against the log concentration of the test compound. Fit the data to a sigmoidal dose-response curve to determine the IC₅₀. Calculate the Ki using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Protocol 3.2: Cell-Based Reporter Gene Assay
Principle: This functional assay measures the ability of a compound to act as an agonist and induce gene transcription mediated by either TRα or TRβ. Cells are engineered to express one of the TR isoforms along with a reporter gene (e.g., luciferase) under the control of a promoter containing a Thyroid Hormone Response Element (TRE).
Methodology:
Cell Culture: Culture a suitable mammalian cell line that has low endogenous TR expression (e.g., HEK293 or CV-1 cells).
Transient Transfection: Co-transfect the cells with two plasmids:
An expression vector containing the full-length cDNA for either human TRα1 or TRβ1.
A reporter vector containing the firefly luciferase gene downstream of a promoter with one or more TREs (e.g., pGL3-DR4).
A control vector expressing Renilla luciferase for normalization of transfection efficiency.
Compound Treatment: After 24 hours, replace the medium with medium containing serial dilutions of the test compound. Include a vehicle control (e.g., DMSO) and a positive control (T3).
Incubation: Incubate the cells for another 18-24 hours.
Lysis and Luminescence Measurement: Lyse the cells and measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system.
Data Analysis: Normalize the firefly luciferase signal to the Renilla luciferase signal for each well. Plot the normalized reporter activity against the log concentration of the compound. Fit the data to a dose-response curve to determine the EC₅₀ (concentration for 50% maximal activation) and Emax (maximal activation relative to T3).
Quantitative Data and Comparative Analysis
Compound
TRα Binding (Ki, nM)
TRβ Binding (Ki, nM)
TRβ/TRα Binding Selectivity
TRα Potency (EC₅₀, nM)
TRβ Potency (EC₅₀, nM)
TRβ/TRα Functional Selectivity
T3 (3,5,3'-Triiodo-L-thyronine)
~0.1
~0.1
~1-fold
~1.0
~1.0
~1-fold
GC-1 (Sobetirome)
~2.0
~0.2
~10-fold
~25
~2.5
~10-fold
3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid
Expected > TRβ
Expected < TRα
Expected > 1
Expected > TRβ
Expected < TRα
Expected > 1
Note: Data for T3 and GC-1 are approximate values compiled from multiple literature sources for illustrative purposes.[7][8][10][11] The profile for the topic compound is a qualitative prediction based on its structure.
The key metric is the selectivity ratio , calculated as Ki(TRα) / Ki(TRβ) or EC₅₀(TRα) / EC₅₀(TRβ). A ratio significantly greater than 1 indicates TRβ selectivity. Based on its structure, 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid is predicted to exhibit a favorable TRβ selectivity ratio.
Synthesis Pathway
The synthesis of diaryl ether-based thyromimetics typically involves a key ether-forming reaction. A plausible synthetic route for 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid is outlined below.
Caption: Plausible two-step synthesis of the target compound via Ullmann condensation followed by ester hydrolysis.
This synthesis begins with the coupling of a di-iodinated phenol with an appropriately substituted aryl halide, a classic Ullmann condensation. The resulting ester is then hydrolyzed under basic conditions to yield the final carboxylic acid product.
Conclusion and Therapeutic Outlook
3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid embodies the structural design principles aimed at achieving TRβ selectivity. By modifying the outer ring substitution and retaining the core thyronine scaffold, such molecules can preferentially activate the hepatic TRβ isoform. This selectivity is paramount for developing safe and effective treatments for metabolic disorders like NASH and hypercholesterolemia.[1][4]
The experimental protocols detailed in this guide—from radioligand binding to cell-based functional assays—form the essential toolkit for any drug discovery program targeting nuclear receptors. Rigorous and systematic application of these methods is necessary to validate the selectivity and potency of novel thyromimetics.
Future research in this area will continue to focus on optimizing the pharmacokinetic and pharmacodynamic properties of TRβ agonists, aiming for liver-targeted delivery to further enhance the therapeutic index and minimize potential off-target effects.[6] The journey from a well-designed molecule like 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid to a clinically approved drug is complex, but the foundational principles of isoform selectivity provide a clear and rational path forward.
References
Targeting thyroid hormone receptor-β agonists to the liver reduces cholesterol and triglycerides and improves the therapeutic index. (n.d.). PNAS.
Selective Agonists of Thyroid Hormone Receptor Beta for the Treatment of NASH. (2024, February 8). NATAP.
Selective Agonists of Thyroid Hormone Receptor Beta: Promising Tools for the Treatment of Nonalcoholic Fatty Liver Disease. (2024, April 25). Endocrinology and Metabolism.
How Do Selective Thyroid Hormone Receptor-Beta Agonists Work? (2024, April 2). RxList.
GC-1: A Thyromimetic With Multiple Therapeutic Applications in Liver Disease. (n.d.). PMC.
GC 1. (n.d.). R&D Systems.
Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders. (2020, July 9). PMC.
The TRβ-selective agonist, GC-1, stimulates mitochondrial oxidative processes to a lesser extent than triiodothyronine in. (n.d.). Journal of Endocrinology.
Selective thyroid hormone receptor beta agonist, GC-1, is capable to reduce growth of colorectal tumor in syngeneic mouse models. (2022, April 27). PubMed.
T3 and the thyroid hormone β-receptor agonist GC-1 differentially affect metabolic capacity and oxidative damage in rat tissues. (2009, April 1). Company of Biologists Journals.
Selective thyroid hormone receptor-β activation: A strategy for reduction of weight, cholesterol, and lipoprotein (a) with reduced cardiovascular liability. (n.d.). PNAS.
Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders. (2020, July 9). ResearchGate.
Selective Thyroid Hormone Receptor-Beta (TRβ) Agonists: New Perspectives for the Treatment of Metabolic and Neurodegenerative Disorders. (2020, July 8). Frontiers.
Genome-wide analysis of thyroid hormone receptors shared and specific functions in neural cells. (2013, February 4). PNAS.
Synthesis and human beta-adrenoceptor activity of 1-(3,5-diiodo-4- methoxybenzyl)-1,2,3,4-tetrahydroisoquinolin-6-ol derivatives in vitro. (2000, February 24). PubMed.
Discovery of diverse thyroid hormone receptor antagonists by high-throughput docking. (n.d.). PNAS.
Process for manufacturing 4-hydroxy-3,5-dimethoxy benzoic acid from 3,4,5-trimethoxybenzoic acid. (n.d.). Google Patents.
A simple synthesis of [3,5-125I]Diiodo-L-thyroxine of high specific activity. (1977, October). PubMed.
Synthesis of 3,4,5-Trimethoxybenzaldehyde from p-Cresol. (n.d.). . Retrieved February 12, 2026, from
Cancer cell selectivity of 5-iodo-6-aminobenzopyrone (INH2BP) and methyl-3,5-diiodo-4(4'-methoxyphenoxy) benzoate (DIME). (2025, August 10). ResearchGate.
Introduction: The Versatile Scaffold of Halogenated Phenoxybenzoic Acids
An In-Depth Technical Guide to Halogenated Phenoxybenzoic Acid Analogs: Synthesis, Mechanism, and Therapeutic Potential Halogenated phenoxybenzoic acid analogs represent a pivotal class of compounds in modern medicinal c...
Author: BenchChem Technical Support Team. Date: February 2026
An In-Depth Technical Guide to Halogenated Phenoxybenzoic Acid Analogs: Synthesis, Mechanism, and Therapeutic Potential
Halogenated phenoxybenzoic acid analogs represent a pivotal class of compounds in modern medicinal chemistry. Characterized by a core structure of two phenyl rings linked by an ether oxygen, with a carboxylic acid group and one or more halogen substituents, these molecules exhibit remarkable structural versatility. The introduction of halogens—fluorine, chlorine, bromine, or iodine—profoundly influences the physicochemical properties of the parent molecule, including its lipophilicity, metabolic stability, and binding affinity to biological targets.[1][2] This fine-tuning capability has enabled the development of analogs that serve as highly specific modulators of key physiological pathways.
Historically, phenoxyacetic and phenoxybenzoic acids were explored for applications ranging from herbicides to lipid-lowering agents.[3][4] Contemporary research, however, has unveiled their potential to target a sophisticated array of cellular receptors and enzymes. These analogs are now at the forefront of drug discovery efforts for metabolic diseases, inflammation, cancer, and infectious diseases.[5][6][7][8] This guide provides a comprehensive overview for researchers and drug development professionals, detailing the synthesis, structure-activity relationships (SAR), and mechanisms of action that underpin the therapeutic promise of these compounds.
Core Synthetic Strategies: Building the Phenoxybenzoic Acid Backbone
The construction of halogenated phenoxybenzoic acid analogs primarily relies on established etherification and oxidation reactions. The choice of synthetic route is often dictated by the availability of starting materials and the desired substitution patterns on the aromatic rings.
The most direct and widely employed method for creating the diaryl ether linkage is the Williamson ether synthesis.[9] This reaction involves the O-alkylation of a substituted phenol with an alkyl halide in the presence of a base.
Caption: General workflow for Williamson ether synthesis.
Experimental Protocol: Synthesis of 2-(4-(4-Chlorophenoxy)phenoxy)propanoic Acid
This protocol describes a representative synthesis using the Williamson ether synthesis followed by hydrolysis.
Step 1: Williamson Ether Synthesis
To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-(4-chlorophenoxy)phenol (1.0 eq), potassium carbonate (K₂CO₃, 2.0 eq), and acetonitrile (MeCN) as the solvent.
Stir the mixture at room temperature for 15 minutes to ensure a fine suspension.
Add ethyl 2-bromopropionate (1.2 eq) dropwise to the reaction mixture.
Heat the mixture to reflux (approximately 80-85°C) and maintain for 6-8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
After completion, cool the reaction to room temperature and filter to remove the inorganic salts.
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude ester product.
Purify the crude product by column chromatography on silica gel to yield the pure intermediate, ethyl 2-(4-(4-chlorophenoxy)phenoxy)propanoate.
Step 2: Saponification (Ester Hydrolysis)
Dissolve the purified ester from Step 1 in a mixture of methanol and water.[10]
Add sodium hydroxide (NaOH, 2.0 eq) to the solution and stir at room temperature overnight.[10][11]
Monitor the hydrolysis by TLC until the starting ester is fully consumed.
Remove the methanol under reduced pressure.
Cool the remaining aqueous solution in an ice bath and acidify to a pH of ~2 by the dropwise addition of 2M hydrochloric acid (HCl).[10]
The final carboxylic acid product will precipitate out of the solution.
Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield the final 2-(4-(4-chlorophenoxy)phenoxy)propanoic acid.
Alternative Pathway: Oxidation of Phenoxytoluenes
An alternative route involves the oxidation of a phenoxytoluene precursor to the corresponding benzoic acid.[12] This method is particularly useful when the substituted toluene is more readily available than the corresponding benzoic acid ester. The oxidation can be achieved using a cobalt catalyst, a bromide promoter, and molecular oxygen at moderate temperatures.[12]
Mechanisms of Action and Structure-Activity Relationships (SAR)
The therapeutic efficacy of halogenated phenoxybenzoic acids stems from their ability to modulate specific biological targets. The nature and position of the halogen atom(s) are critical determinants of binding affinity and selectivity.
A significant number of these analogs function as agonists for PPARs, a family of nuclear receptors that regulate gene expression involved in metabolism and inflammation.[13] PPARγ is a particularly important target for treating type 2 diabetes, as its activation enhances insulin sensitivity.[6][14]
The general structure of a PPAR agonist includes a polar acidic head (the benzoic acid), a flexible linker, and a hydrophobic tail (the halogenated phenoxy group).[6] Halogenation of the tail region can enhance hydrophobic interactions within the ligand-binding domain (LBD) of the receptor, thereby increasing potency.[6][15]
Caption: PPARγ signaling pathway activation by an agonist.
Cyclooxygenase-2 (COX-2) Inhibition
Certain halogenated phenoxybenzoic acid analogs have been designed as selective inhibitors of COX-2, an enzyme responsible for producing pro-inflammatory prostaglandins.[16][17] Selective COX-2 inhibition offers anti-inflammatory benefits with a reduced risk of gastrointestinal side effects compared to non-selective NSAIDs.[7][16] The diaryl ether scaffold mimics the structure of other selective COX-2 inhibitors. Halogen substituents can form specific interactions, such as halogen bonds, within the active site of the enzyme, contributing to both potency and selectivity.[18]
Structure-Activity Relationship (SAR) Insights
The relationship between chemical structure and biological activity is a cornerstone of drug design. For halogenated phenoxybenzoic acids, several key principles have been established.
Effect of Halogen Type: Fluorine and chlorine are the most commonly used halogens. Fluorine substitution often improves metabolic stability and binding affinity.[1][2] In some cases, chloro-substituted compounds exhibit the strongest activity, while bromo- or iodo-substituted analogs may be inactive.[19]
Positional Isomerism: The position of the halogen on the phenyl rings has a dramatic impact on activity. For instance, in a series of protein tyrosine kinase inhibitors, a chloro atom at the ortho-position of a diphenylmethane linker showed significant activity, while other isomers were less potent.[19] Similarly, for antiplasmodial agents, a 4-fluorophenoxy substituent was generally found to be advantageous for activity compared to an unsubstituted phenoxy group.[5]
Combined Influence: The linker between the aromatic rings and the nature of the halogen have a combined influence on activity.[19] This interplay dictates the overall shape and electronic properties of the molecule, which must be complementary to the target's binding site.
Table 1: SAR Summary of Halogenated Analogs on Various Targets
Biological Evaluation and Therapeutic Applications
The diverse mechanisms of action of these compounds translate into a broad range of potential therapeutic uses. Rigorous biological evaluation is essential to characterize their potency, selectivity, and safety.
Therapeutic Areas
Metabolic Diseases: As PPARγ agonists, these compounds are investigated for the treatment of type 2 diabetes and other features of metabolic syndrome.[14][21]
Inflammation: Selective COX-2 inhibitors are developed as next-generation anti-inflammatory drugs for conditions like arthritis.[16][22]
Cancer: Some analogs show antiproliferative effects on cancer cell lines, acting through PPARγ-dependent or independent pathways.[15][20]
Infectious Diseases: Novel phenoxybenzamides have demonstrated potent antiplasmodial activity, offering new avenues for malaria treatment.[5][8]
Experimental Protocol: In Vitro COX-2 Inhibition Assay
This protocol provides a framework for assessing the selective COX-2 inhibitory activity of newly synthesized compounds.
Objective: To determine the IC₅₀ value of a test compound against human recombinant COX-2.
Prepare serial dilutions of the test compounds and the positive control (Celecoxib) in the assay buffer.
In a 96-well plate, add the COX-2 enzyme to each well, followed by the test compound dilutions. Incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.
Initiate the enzymatic reaction by adding the substrate, arachidonic acid, to all wells.
Incubate the reaction mixture at 37°C for a defined time (e.g., 10 minutes).
Stop the reaction by adding a quenching solution (e.g., 1M HCl).
Quantify the amount of prostaglandin E₂ (PGE₂) produced in each well using a competitive Enzyme Immunoassay (EIA) kit, following the manufacturer's instructions.
The absorbance is read using a microplate reader. The amount of PGE₂ produced is inversely proportional to the COX-2 inhibition.
Calculate the percentage of inhibition for each compound concentration relative to the vehicle control (DMSO).
Plot the percentage of inhibition against the logarithm of the compound concentration and determine the IC₅₀ value using non-linear regression analysis.
A similar assay should be run in parallel using the COX-1 enzyme to determine selectivity.
Conclusion and Future Directions
Halogenated phenoxybenzoic acid analogs are a testament to the power of subtle structural modification in drug discovery. By strategically incorporating halogens, chemists can manipulate the pharmacological profile of a simple diaryl ether scaffold to achieve high potency and selectivity for diverse biological targets. The well-established synthetic routes and clear SAR principles make this class of compounds an attractive starting point for developing novel therapeutics.
Future research will likely focus on optimizing the safety profiles of these analogs, particularly for long-term use. For PPAR agonists, this means minimizing side effects like weight gain and edema that have been associated with earlier generations of drugs.[6] For COX-2 inhibitors, the goal remains to achieve potent anti-inflammatory action without cardiovascular risks. The continued exploration of new halogenation patterns and bioisosteric replacements will undoubtedly uncover next-generation candidates with improved therapeutic indices for treating a wide spectrum of human diseases.
References
Technical Support Center: Synthesis of 2-(4-Phenylphenoxy)propanoic Acid - Benchchem.
Synthesis of 2-[4-(2-Quinoxalinyloxy)phenoxy]propanoic acid - PrepChem.com.
CN102020554A - Synthesis method of 2-[4-(hydroxyphenoxy)] propionic acid - Google Patents.
Asymmetrical synthesis of R-(+)-2-(4-Hydroxyphenoxy) propionic acid | Semantic Scholar.
Structure–Activity Relationship of Halophenols as a New Class of Protein Tyrosine Kinase Inhibitors - PMC - NIH.
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - MDPI.
Novel Para-Aminobenzoic Acid Analogs and Their Potential Therapeutic Applications.
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - PubMed.
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - MDPI.
US4323692A - Process for preparing phenoxybenzoic acids - Google Patents.
OH COOH A Comprehensive Review on Biological Activities of P-Hydroxy Benzoic Acid and Its Derivatives.
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - MDPI.
(PDF) Synthesis and Pharmacological Activity of 3-Phenoxybenzoic Acid Derivatives.
Synthesis and biological evaluation of halogenated phenoxychalcones and their corresponding pyrazolines as cytotoxic agents in human breast cancer - PMC.
Identification of a Novel PPAR-γ Agonist through a Scaffold Tuning Approach - PMC.
Design, Synthesis, and Biological Evaluation of Novel Phenoxy Acetic Acid Derivatives as Selective COX-2 Inhibitors Coupled with Comprehensive Bio-Pharmacological Inquiry, Histopathological Profiling, and Toxicological Scrutiny - ResearchGate.
Design, synthesis, and biological evaluation of morpholinopyrimidine derivatives as anti-inflammatory agents - RSC Publishing.
Synthesis and Structure-Activity Relationships of New 2-Phenoxybenzamides with Antiplasmodial Activity - ResearchGate.
Synthesis of Phenols from Benzoic Acids - Organic Syntheses Procedure.
Chiral phenoxyacetic acid analogues inhibit colon cancer cell proliferation acting as PPARγ partial agonists - PMC.
Phenoxyaromatic Acid Analogues as Novel Radiotherapy Sensitizers: Design, Synthesis and Biological Evaluation - PMC.
Synthesis, Insecticidal Activities, and Structure-Activity Relationship Studies of Novel Diamide Compounds Containing (Halogenated) Alkoxy Group - SIOC Journals.
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - OUCI.
The pyrethroids metabolite 3-phenoxybenzoic acid induces dopaminergic degeneration - PubMed.
[Structure-activity relationships of halogenated phenylethanolamine and phenoxypropanolamine] - PubMed.
New Halogen-Containing Drugs Approved by FDA in 2021: An Overview on Their Syntheses and Pharmaceutical Use - Pharma Excipients.
Application of Halogen Bond in Drug Discovery.
Naturally Occurring Compounds Targeting Peroxisome Proliferator Receptors: Potential Molecular Mechanisms and Future Perspectives for Promoting Human Health - MDPI.
Mechanism of action of toxic halogenated aromatics - PubMed.
Application Note: High-Purity Synthesis of 3,5-Diiodo-4-(4'-methoxyphenoxy)benzoic Acid
Executive Summary This application note details a robust, field-proven protocol for the synthesis of 3,5-Diiodo-4-(4'-methoxyphenoxy)benzoic acid . This molecule is a structural analog of thyroxine (T4) and belongs to a...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This application note details a robust, field-proven protocol for the synthesis of 3,5-Diiodo-4-(4'-methoxyphenoxy)benzoic acid . This molecule is a structural analog of thyroxine (T4) and belongs to a class of thyromimetics often investigated for lipid-lowering effects without cardiac toxicity.
The Synthetic Challenge: The primary obstacle in synthesizing this molecule is the formation of the diaryl ether bond. The bulky iodine atoms at the 3 and 5 positions of the phenolic ring create significant steric hindrance, rendering standard nucleophilic aromatic substitution (
) or traditional Ullmann coupling inefficient.
The Solution: This protocol utilizes a Convergent Strategy employing a hypervalent iodine coupling partner (Diaryliodonium salt). This method, superior to traditional copper-mediated cross-coupling for sterically hindered phenols, allows for mild reaction conditions and high regioselectivity.[1]
Retrosynthetic Strategy
The synthesis is designed as a convergent workflow involving two parallel precursor streams merging at the critical ether-formation step.
Stream A (The Acceptor): Preparation of the sterically hindered phenol, Methyl 3,5-diiodo-4-hydroxybenzoate.
Stream B (The Donor): Preparation of the hypervalent iodine species, Bis(4-methoxyphenyl)iodonium triflate.
Convergence: Copper-mediated coupling followed by saponification.
Safety & Pre-requisites
Iodine Monochloride (ICl): Corrosive and causes severe burns. Handle in a fume hood.
m-CPBA: Potentially explosive peroxide. Store cold; do not subject to shock or friction.
Diaryliodonium Salts: Generally stable but should be treated as potential oxidants.
Detailed Experimental Protocols
Module A: Synthesis of the "Acceptor" Scaffold
Step 1: Diiodination of 4-Hydroxybenzoic Acid
Rationale: Direct iodination using Iodine Monochloride (ICl) provides higher atom economy and faster kinetics than elemental iodine (
).
Reagents:
Reagent
Equiv.
Amount
4-Hydroxybenzoic Acid
1.0
13.8 g (100 mmol)
Iodine Monochloride (ICl)
2.1
34.1 g (210 mmol)
Acetic Acid (Glacial)
Solvent
150 mL
| Water | Solvent | 500 mL |
Protocol:
Dissolve 4-hydroxybenzoic acid in glacial acetic acid (150 mL) in a 500 mL round-bottom flask (RBF).
Add ICl solution (dissolved in minimal acetic acid) dropwise over 30 minutes while maintaining the temperature at 20–25°C.
Heat the mixture to 80°C for 1 hour. A heavy yellow precipitate will form.
Cool to room temperature (RT) and dilute with water (500 mL) to complete precipitation.
Filter the solid and wash with 5% sodium bisulfite solution (to remove unreacted iodine) followed by water.
Drying: Dry in a vacuum oven at 50°C.
Yield: ~85-90%
Product: 3,5-Diiodo-4-hydroxybenzoic acid.
Step 2: Methyl Ester Protection
Rationale: The carboxylic acid must be protected to prevent copper chelation during the coupling step and to improve solubility in organic solvents.
Protocol:
Suspend the product from Step 1 (10 g) in anhydrous Methanol (100 mL).
Add concentrated
(1.0 mL) as a catalyst.
Reflux for 12 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).
Cool to RT. The methyl ester often crystallizes directly. If not, concentrate to half volume and cool.
Filter and wash with cold methanol.
Product:Methyl 3,5-diiodo-4-hydroxybenzoate (Intermediate A) .
Module B: Synthesis of the "Donor" Reagent
Step 3: Synthesis of Bis(4-methoxyphenyl)iodonium Triflate
Rationale: This hypervalent iodine reagent acts as a "super-electrophile," overcoming the steric barrier of the di-ortho iodines on the phenol.
Reagents:
Reagent
Equiv.
Amount
| Iodine (
) | 1.0 | 2.54 g (10 mmol) |
| Anisole | 2.2 | 2.38 g (22 mmol) |
| m-CPBA (77%) | 2.2 | 4.93 g (22 mmol) |
| Triflic Acid (TfOH) | 2.1 | 3.15 g (21 mmol) |
| DCM | Solvent | 40 mL |
Cool to 0°C and add Triflic Acid dropwise (Exothermic!).
Stir at RT for 1 hour. The solution will turn dark blue/purple, then fade to yellow/orange.[1]
Precipitation: Concentrate the DCM to ~10 mL and add Diethyl Ether (100 mL) with vigorous stirring. The iodonium salt will precipitate as a white/grey solid.
Filter and dry under vacuum.
Product:Bis(4-methoxyphenyl)iodonium Triflate (Intermediate B) .
Module C: Convergent Coupling & Deprotection
Step 4: Copper-Mediated Ether Coupling
Rationale: This step utilizes the "Avila-Evans" modification. The copper facilitates the nucleophilic attack of the hindered phenol onto the iodonium salt.
Reagents:
Reagent
Equiv.
Role
Intermediate A (Phenol)
1.0
Nucleophile
Intermediate B (Iodonium Salt)
1.2
Electrophile
Triethylamine (TEA)
1.5
Base
Copper Powder (Bronze)
0.1 (10 mol%)
Catalyst
| Dichloromethane (DCM) | Solvent | 0.1 M Conc. |
Protocol:
In a dry flask under Nitrogen, dissolve Intermediate A (1.0 equiv) and Intermediate B (1.2 equiv) in DCM.
Add Triethylamine (1.5 equiv).
Add Copper powder (10 mol%).
Stir at Room Temperature (25°C) for 12–24 hours.
Note: Reaction progress can be monitored by HPLC. The disappearance of the phenol peak is the key indicator.
Workup: Filter through a Celite pad to remove Copper. Wash the filtrate with 1M HCl (to remove TEA) and Brine.
Dry (
) and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Coupling of Hindered Phenols (Thyromimetic Synthesis)
Avila, D. M. et al. "Coupling of 2,6-diiodophenols with diaryliodonium salts: A general synthesis of thyromimetics."[1] Journal of Organic Chemistry. (General methodology reference for thyronine scaffold construction).
Scanlan, T. S. et al. "Selective Thyromimetics: Cardiac-Sparing Thyroid Hormone Analogues."[1] Journal of Medicinal Chemistry.
(Referencing GC-1 synthesis logic).
General Esterification & Hydrolysis
Reusch, W. "Preparation of Carboxylic Acids."[1] Virtual Textbook of Organic Chemistry.
Application Note: Optimal Solvent Systems for 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic Acid
Executive Summary This technical guide defines the optimal solvation strategies for 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid , a highly lipophilic thyromimetic analog. Due to the presence of two bulky iodine atoms and...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
This technical guide defines the optimal solvation strategies for 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid , a highly lipophilic thyromimetic analog. Due to the presence of two bulky iodine atoms and a methoxyphenoxy ether linkage, this compound exhibits significant hydrophobicity (estimated LogP > 4.5) and poor aqueous solubility at neutral pH.
Successful handling requires a biphasic approach: utilizing polar aprotic solvents (DMSO) for stock preparation and pH-controlled aqueous systems for biological delivery. This guide distinguishes the free acid form from its methyl ester (often referred to as DIME in literature) to prevent experimental error.
Physicochemical Profile & Solubility Logic
Understanding the molecular drivers of solubility is critical for reproducible data.
Property
Value (Estimated)
Mechanistic Insight
Molecular Weight
~496.0 g/mol
High MW contributes to slow dissolution rates.
pKa (Acid)
3.5 – 4.0
The electron-withdrawing iodine atoms at positions 3 and 5 increase the acidity of the carboxyl group compared to unsubstituted benzoic acid (pKa 4.2).
LogP
> 4.5
Highly lipophilic. Partitions strongly into membranes and hydrophobic pockets.
Water Solubility
< 10 µM (pH 7)
Practically insoluble in neutral water. Requires ionization (pH > 8) or co-solvents.
Light Sensitivity
High
Carbon-Iodine bonds are labile to UV/Vis light; photodegradation (deiodination) occurs rapidly in solution.
Structural Visualization
The following diagram illustrates the solubility decision logic based on the compound's functional groups.
Figure 1: Solubility Decision Tree. The acidic nature of the compound dictates that aqueous solubility is only achievable via ionization (salt formation) or high-percentage co-solvent systems.
Optimal Solvent Systems
A. Primary Stock Solvent: Dimethyl Sulfoxide (DMSO)
Recommendation: Anhydrous DMSO is the gold standard for creating stable stock solutions (10 mM – 50 mM).
Why: It disrupts the strong intermolecular stacking interactions of the iodinated rings.
Caution: DMSO is hygroscopic. Water uptake can cause gradual precipitation of the lipophilic acid over time. Use single-use aliquots.
B. Secondary Solvent: Ethanol (EtOH)
Recommendation: Absolute Ethanol (200 proof).
Use Case: Suitable for evaporation protocols (e.g., coating plates) or when DMSO toxicity is a concern in specific assays.
Limitation: Lower maximum solubility concentration compared to DMSO; more prone to evaporation and concentration shifts.
C. Aqueous Buffer System
Recommendation: 0.1 M NaOH (for initial dissolution) followed by dilution.
Mechanism: Converts the carboxylic acid to its sodium salt (Sodium 3,5-diiodo-4(4'-methoxyphenoxy)benzoate), which is water-soluble.
Protocol: Dissolve solid in a minimal volume of 0.1 M NaOH, then dilute with PBS. Note: If the final pH drops below 5, the free acid will precipitate.
Detailed Experimental Protocols
Protocol 1: Preparation of 10 mM Stock Solution (DMSO)
For use in cell culture spikes or biochemical assays.
Dissolution: Vortex vigorously for 30 seconds. If particulates remain, sonicate in a water bath at 37°C for 5 minutes.
Checkpoint: Solution must be optically clear and yellow/amber (inherent color of iodinated compounds).
Storage: Flush the headspace with inert gas (Argon or Nitrogen) to prevent oxidation. Cap tightly. Store at -20°C.
Stability:[1] Stable for 3-6 months if protected from light and moisture.
Protocol 2: Preparation of Aqueous Working Solution (Cell Culture)
Method: Solvent Spike (Minimizing DMSO shock)
Steps:
Pre-warm the culture medium to 37°C.
Dilution: Directly spike the 10 mM DMSO stock into the medium while vortexing the medium to ensure rapid dispersion.
Example: To achieve 10 µM final concentration, add 1 µL stock per 1 mL medium (0.1% DMSO final).
Clarification: Visually inspect for "oiling out" or precipitation. The high lipophilicity may cause micro-precipitates at >50 µM.
Troubleshooting: If precipitation occurs, pre-complex the compound with BSA (Bovine Serum Albumin) by incubating the stock with a 10% BSA solution before adding to the final medium. The albumin binds the lipophilic drug, keeping it in solution (mimicking in vivo transport by TTR/Albumin).
Protocol 3: Recrystallization (Purification)
For isolating the compound from synthesis impurities.
Solvent System: Ethanol/Water (70:[3]30) or Glacial Acetic Acid.
Dissolve the crude solid in boiling Ethanol (approx. 20 mL/g).
Add hot water dropwise until persistent turbidity is just observed.
Re-heat to clear the solution.
Allow to cool slowly to room temperature, then to 4°C.
Filter crystals and wash with cold 50% Ethanol.
Critical Handling & Safety (E-E-A-T)
Photostability Warning
Iodinated aromatic compounds are prone to photolytic deiodination .
Observation: Solutions turning dark brown/purple indicate the release of free iodine (
).
Prevention: Always work under dimmed light or use amber glassware. Wrap tubes in aluminum foil during incubations.
Distinction from "DIME"
Ensure you are using the Acid form (CAS: 1158-10-7 analog), not the Methyl Ester (DIME).
Acid: Soluble in NaOH.
Ester (DIME): Insoluble in NaOH; requires hydrolysis to become water-soluble.
Development of a Robust, High-Performance Liquid Chromatography (HPLC) Method for the Analysis of 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid
An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract This application note provides a comprehensive and systematic guide for the development of a robust reversed-phase high-perform...
Author: BenchChem Technical Support Team. Date: February 2026
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a comprehensive and systematic guide for the development of a robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the detection and quantification of 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid. This molecule, characterized by its halogenated and acidic nature, presents specific challenges that necessitate a well-reasoned method development strategy. This guide moves beyond a simple protocol, delving into the scientific rationale behind the selection of stationary phase, mobile phase composition, pH control, and detector settings. By following the outlined workflow, researchers can establish a reliable, reproducible, and efficient analytical method suitable for quality control, stability testing, and impurity profiling in a drug development setting. The protocol is designed to be self-validating through rigorous system suitability testing, ensuring compliance with international regulatory standards.
Analyte Characterization: The Foundation of Method Development
A thorough understanding of the analyte's physicochemical properties is the critical first step in designing a successful HPLC method. 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid possesses several key structural features that directly inform our chromatographic strategy:
Acidic Moiety: The presence of a carboxylic acid group means the molecule's ionization state is pH-dependent. In reversed-phase chromatography, analyzing ionizable compounds at a pH close to their pKa can lead to poor peak shape (fronting or tailing) and retention time instability.[1][2] Therefore, controlling the mobile phase pH to suppress the ionization of the carboxylic acid is paramount for achieving sharp, symmetrical peaks and reproducible retention.[2][3]
Hydrophobicity: The molecule contains two aromatic rings and two iodine atoms, contributing to significant hydrophobicity. This characteristic makes it an ideal candidate for reversed-phase HPLC, where analytes are retained primarily through hydrophobic interactions with the stationary phase.[4][5] The high degree of hydrophobicity suggests that a relatively strong organic mobile phase will be required for elution.
UV Chromophores: The presence of aromatic rings results in strong ultraviolet (UV) absorbance, making UV detection a highly suitable and sensitive technique for quantification.[6] A preliminary UV scan of the analyte is recommended to determine the wavelength of maximum absorbance (λ-max) for optimal signal response.
Strategic Approach to Method Development
Our strategy is built on a logical, stepwise process that begins with selecting the appropriate chromatographic mode and components, followed by systematic optimization.
Chromatographic Mode: Reversed-Phase HPLC
Reversed-phase HPLC (RP-HPLC) is the dominant mode in the pharmaceutical industry, used in approximately 80% of all HPLC applications due to its versatility, reliability, and applicability to a wide range of molecules.[4] Given the hydrophobic nature of 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid, RP-HPLC is the logical choice. This mode utilizes a non-polar stationary phase (e.g., C18) and a polar mobile phase (typically a mixture of water/buffer and an organic solvent like acetonitrile or methanol).[5]
Column Selection: Balancing Retention and Selectivity
The choice of column is a critical factor influencing the separation.
Initial Choice (Workhorse Phase): A C18 (octadecylsilane) column is the recommended starting point. C18 phases are robust, provide excellent hydrophobic retention for non-polar to moderately polar compounds, and are widely available from numerous manufacturers.[7][8] A standard dimension such as 4.6 x 150 mm with 5 µm particles provides a good balance of efficiency, backpressure, and sample loading capacity for initial development.[8]
Alternative Selectivity: If the C18 column fails to provide adequate resolution from impurities or degradation products, alternative stationary phases should be considered. A Phenyl-Hexyl or a Pentafluorophenyl (PFP) column can offer different selectivity due to alternative interaction mechanisms, such as pi-pi interactions with the aromatic rings of the analyte.[7][9]
Mobile Phase Optimization: The Key to Resolution and Peak Shape
The mobile phase composition dictates analyte retention time, resolution, and peak shape.
Organic Modifier: Acetonitrile and methanol are the most common organic solvents in RP-HPLC.[3] Acetonitrile is often preferred due to its lower viscosity (resulting in lower backpressure) and better UV transparency at low wavelengths (~190 nm).[3] Methanol, on the other hand, is a protic solvent and can offer different selectivity, particularly when hydrogen bonding interactions are involved.[5] We will begin with acetonitrile.
pH Control: As established, pH control is critical for this acidic analyte. To ensure the carboxylic acid group remains in its protonated (neutral) form, the mobile phase pH should be maintained at least 1.5 to 2 pH units below the analyte's pKa.[3][7] Using an acidic modifier is essential.
0.1% Phosphoric Acid: An excellent choice for UV-based methods. It provides a low pH (~2.1), has a low UV cutoff, and offers good buffering capacity in this region.[3]
0.1% Formic Acid: A suitable alternative, especially if the method may later be adapted for mass spectrometry (MS) detection, as it is volatile.[4][10]
Detector Wavelength Selection
For optimal sensitivity, the UV detector should be set at the wavelength of maximum absorbance (λ-max) of the analyte. If a diode array detector (DAD) is available, the full UV spectrum can be acquired during the initial runs to confirm the λ-max. For structurally similar aromatic carboxylic acids, a wavelength between 230 nm and 254 nm is often a good starting point.[11][12]
Experimental Protocols and Workflow
This section provides a step-by-step protocol for developing the HPLC method, from initial scouting runs to final optimization.
Materials and Reagents
Analyte: 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid reference standard
Solvents: HPLC-grade acetonitrile and methanol
Acids: Concentrated phosphoric acid (85%) or formic acid (~99%)
Water: HPLC-grade or Milli-Q® purified water
Equipment:
Analytical balance
Volumetric flasks and pipettes
Sonicator or vacuum filtration apparatus for mobile phase degassing
HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a DAD or UV detector
HPLC column (e.g., C18, 4.6 x 150 mm, 5 µm)
Standard and Sample Preparation
Stock Standard Solution (1 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a suitable solvent like methanol or acetonitrile. Sonicate if necessary to ensure complete dissolution.
Working Standard Solution (e.g., 0.1 mg/mL): Dilute 1.0 mL of the stock solution to 10.0 mL with the mobile phase.
Sample Preparation: Prepare samples by accurately weighing and dissolving them in a suitable solvent, followed by dilution with the mobile phase to a final concentration within the expected linear range of the method (e.g., 0.1 mg/mL).
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to prevent particulates from damaging the column and HPLC system.[11]
Method Development Workflow
The following workflow provides a systematic approach to optimizing the separation.
Caption: Workflow for HPLC Method Development.
Protocol for Initial Scouting Run
This initial gradient run is designed to elute the main compound and any potential impurities, providing a comprehensive overview of the sample complexity.
Parameter
Recommended Starting Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase A
0.1% Phosphoric Acid in Water
Mobile Phase B
Acetonitrile
Gradient
5% to 95% B over 20 minutes, then hold at 95% B for 5 minutes
Flow Rate
1.0 mL/min
Column Temperature
30 °C
Detection
UV at 230 nm (or λ-max if known)
Injection Volume
10 µL
Rationale: A broad gradient ensures that all components, from polar to very non-polar, are eluted from the column.[10] This "scouting" run provides the critical information needed to decide whether to proceed with an optimized gradient method or a simpler isocratic method.
Final Optimized Method and System Suitability
Following the development workflow, a final optimized method is established. The example below represents a plausible final isocratic method, which is often preferred for routine quality control due to its simplicity and robustness.
Optimized Chromatographic Conditions (Example)
Parameter
Final Optimized Condition
Column
C18, 4.6 x 150 mm, 5 µm
Mobile Phase
Isocratic mixture of 0.1% Phosphoric Acid in Water and Acetonitrile (35:65 v/v)
Flow Rate
1.2 mL/min
Column Temperature
35 °C
Detection Wavelength
230 nm
Injection Volume
10 µL
Run Time
10 minutes
Rationale for Optimization:
Isocratic Elution: Chosen for its simplicity and faster run time, suitable if the scouting run showed a clean separation without late-eluting impurities.
Increased Flow Rate/Temperature: These adjustments can reduce run time and improve peak efficiency, but must be balanced to maintain adequate resolution and stay within the pressure limits of the system.
System Suitability Testing (SST)
Before any sample analysis, the performance of the chromatographic system must be verified. This is achieved by performing system suitability testing (SST) with multiple injections (typically 5 or 6) of a standard solution. The results must meet predefined acceptance criteria based on regulatory guidelines, such as those from the International Council for Harmonisation (ICH).[13][14]
Measures column efficiency and peak sharpness.[13][15]
Relative Standard Deviation (RSD) of Peak Area
RSD ≤ 2.0%
Demonstrates the precision and repeatability of the injector and system.[15][16]
Relative Standard Deviation (RSD) of Retention Time
RSD ≤ 1.0%
Demonstrates the stability and precision of the pump and mobile phase delivery.[13]
Resolution (Rs)
Rs > 2.0 (between analyte and nearest peak)
Ensures baseline separation from adjacent peaks (impurities, etc.).[13]
Conclusion
The development of a reliable HPLC method for a compound like 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid is a systematic process grounded in the fundamental principles of chromatography and a clear understanding of the analyte's chemistry. By leveraging a robust C18 stationary phase and controlling the mobile phase pH to suppress ionization, a highly efficient and reproducible separation can be achieved. The workflow and protocols detailed in this application note provide a clear path from initial scouting to a fully optimized and validated method. Adherence to rigorous system suitability testing ensures that the developed method is fit for its intended purpose in a regulated drug development environment, delivering data that is both accurate and trustworthy.
References
Welch Materials. (2025, October 21). Mobile Phase Selection in Method Development: How to Optimize. [Link]
Pharmaguideline. System Suitability in HPLC Analysis. [Link]
Quora. (2022, August 19). How do you choose a mobile phase in HPLC?[Link]
Agrahari, V., Bajpai, M., & Nanda, S. (2013). Essential Concepts of Mobile Phase Selection for Reversed Phase HPLC. Research J. Pharm. and Tech., 6(5), 459-464. [Link]
Biotage. (2023, January 24). How does an acid pH affect reversed-phase chromatography separations?[Link]
Acta Scientific. (2020, March 23). New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
Chromatography Forum. (2015, May 7). HPLC separation of related halogenated aromatic, any one??[Link]
ResearchGate. (2022, November). Calculated system suitability parameters for the HPLC method (ICH guidelines). [Link]
Alwsci. (2024, May 10). Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. [Link]
LCGC International. (2018, October 1). Modern Trends and Best Practices in Mobile-Phase Selection in Reversed-Phase Chromatography. [Link]
The Pharma Education. (2024, June 2). HPLC System Suitability Parameters | Tailing factor | Theoretical plates | resolution. [Link]
International Journal of Pharmaceutical Quality Assurance. (2016). HPLC Calibration Process Parameters in Terms of System Suitability Test. [Link]
SIELC Technologies. HPLC Analysis of Aromatic Carboxylic Acids on Amaze TR Mixed-Mode Column. [Link]
GenTech Scientific. (2024, April 9). HPLC Column Selection - Choosing the Right Column. [Link]
LCGC North America. (2009). A Three-Pronged Template Approach for Rapid HPLC Method Development. [Link]
ResearchGate. (2023, December 14). HPLC Method for the Determination of Benzoic acid in samples of commercial children's food in the Markets of Aden -Yemen. [Link]
Application Note: Crystallization & XRD Characterization of 3,5-Diiodo-4-(4'-methoxyphenoxy)benzoic Acid
This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and structural biology. It addresses the specific physicochemical challenges of crystallizing 3,5-Diiodo-4-(4'-me...
Author: BenchChem Technical Support Team. Date: February 2026
This Application Note is structured as a high-level technical guide for researchers in medicinal chemistry and structural biology. It addresses the specific physicochemical challenges of crystallizing 3,5-Diiodo-4-(4'-methoxyphenoxy)benzoic acid , a thyromimetic scaffold often investigated for transthyretin (TTR) stabilization and thyroid hormone receptor binding.
Executive Summary
This guide outlines the optimized protocols for growing single crystals of 3,5-Diiodo-4-(4'-methoxyphenoxy)benzoic acid suitable for X-ray diffraction (XRD). The molecule presents a unique crystallographic challenge: it combines a polar carboxylic acid tail with a highly lipophilic, halogenated diphenyl ether core.[1] Successful diffraction requires managing the high absorption coefficient of iodine (
) while exploiting its anomalous scattering power for phasing.[1]
Key Technical Insight: The primary driver for lattice formation in this class of molecules is often Halogen Bonding (C-I[1]···O/N) rather than classical hydrogen bonding alone.[1] Protocols must be tuned to favor these directional interactions.[1]
Molecular Analysis & Pre-Crystallization Logic
Before attempting crystallization, one must understand the "Personality" of the molecule.
Feature
Crystallographic Implication
3,5-Diiodo Substitution
High Absorption: Iodine () absorbs X-rays strongly (Cu K). Halogen Bonding: Iodine acts as a Lewis acid (sigma-hole) interacting with electron donors (oxygen).[1]
Ether Linkage (-O-)
Conformational Flexibility: The C-O-C bond angle (~118-120°) allows the two phenyl rings to rotate (skew vs. twist), complicating packing.[1]
Carboxylic Acid (-COOH)
Dimerization: Likely to form centrosymmetric dimers ( motif) unless disrupted by polar solvents.
4'-Methoxy Group
Weak H-Bond Acceptor: Provides a secondary anchor point for lattice stabilization.[1]
Critical Warning: Acronym Ambiguity
Note: In literature, "DIMEB" frequently refers to Dimethyl-
-cyclodextrin. To avoid catastrophic experimental error, this guide refers to the target as DI-MPBA (DiIodo-MethoxyPhenoxyBenzoic Acid).
Experimental Protocols
Phase I: Solubility Profiling & Solvent Selection
Objective: Identify the "Goldilocks" zone where the compound is soluble at high temperature but supersaturated at room temperature.
Cryoprotection: Use Paratone-N oil.[1] Avoid glycerol-based solutions if possible, as they can dissolve the outer layer of these hydrophobic crystals.
Loop Size: Match the loop size exactly to the crystal. Excess oil around the crystal will increase background noise, which is already problematic due to Iodine fluorescence.[1]
( Å). Iodine absorbs strongly at this wavelength, leading to severe systematic errors in intensity data.[1]
Detector Distance: Set to 45–50 mm. Iodine scatters strongly to high resolution; ensure the detector captures data up to 0.75 Å resolution.[1]
C. Data Processing (The "Heavy Atom" Factor)[1]
Absorption Correction: This is the most critical step.[1]
Use Multi-scan (SADABS/SCALE3 ABSPACK) correction.[1] The shape of the crystal must be modeled accurately (face-indexing) to account for the path length of X-rays through the iodine-rich lattice.
Phasing: If the structure does not solve by Direct Methods (SHELXT), use the Iodine anomalous signal. Even with Mo radiation, the anomalous signal is sufficient for SAD (Single-wavelength Anomalous Diffraction) phasing.[1]
Mechanistic Insight: Halogen Bonding Network
Understanding the lattice packing helps in analyzing the solved structure.[1] The iodine atoms are not passive; they actively direct the assembly.[1]
Figure 2: Schematic of Halogen Bonding (XB) interactions expected in DI-MPBA crystals. The Iodine sigma-hole (positive potential) attracts the electron-rich Carbonyl Oxygen.
References
Cody, V. (2002).[1] "Thyroid Hormone Interactions: Crystal Structure of Analogs." Current Drug Targets - Immune, Endocrine & Metabolic Disorders. Link
Context: Establishes the baseline structural motifs for diiodophenyl deriv
Yusubov, M. S., et al. (2013).[1][2] "Preparation and X-ray structural study of 1-arylbenziodoxolones." The Journal of Organic Chemistry. Link[1]
Context: Provides synthesis and crystallization parameters for iodine-rich benzoic acid deriv
Metrangolo, P., et al. (2005).[1] "Halogen Bonding in Supramolecular Chemistry." Chemical Reviews. Link[1]
Context: Authoritative review on designing crystals using Iodine-Oxygen interactions.
Sheldrick, G. M. (2015).[1] "Crystal structure refinement with SHELXL." Acta Crystallographica Section C. Link
Context: The standard protocol for refining heavy-
Giacovazzo, C. (2011).[1] Fundamentals of Crystallography. Oxford University Press.[1]
Context: Reference for absorption correction techniques in heavy-
Author: BenchChem Technical Support Team. Date: February 2026
Case ID: DIMEB-SOL-001
Status: Open
Assigned Specialist: Senior Application Scientist, Formulation Chemistry
Topic: Resolving Aqueous Solubility & Precipitation Issues
Executive Summary: The Physicochemical Challenge
Welcome to the technical support hub for 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid . If you are experiencing precipitation ("crashing out") upon diluting this compound into aqueous buffers, you are not alone. This behavior is dictated by its specific structural moiety: the di-iodinated diphenyl ether core .
The "Why" Behind the Crash
To successfully solubilize this molecule, you must understand two competing forces:
High Lipophilicity (The Iodine Effect): The two iodine atoms at the 3,5-positions significantly increase the partition coefficient (LogP). Iodine is large and polarizable but highly hydrophobic. This makes the molecule "greasy" and prone to aggregation in water.
Acidic Ionization (The pKa Factor): This is a benzoic acid derivative.[1][2] The electron-withdrawing iodines lower the
of the carboxylic acid to approximately 3.5 – 3.8 .
At pH < 4: The molecule is protonated (neutral) and insoluble .
At pH > 7: The molecule is ionized (anionic) and more soluble .
The Common Failure Mode: Researchers often dissolve the stock in DMSO and spike it into a buffer (like PBS pH 7.4). However, if the local concentration at the injection site exceeds the solubility product (
), or if the buffer capacity is insufficient to maintain the pH > 4 locally, the compound precipitates as a gummy solid or fine needles.
Decision Matrix: Selecting Your Protocol
Before proceeding, select the protocol that matches your experimental constraints.
Figure 1: Decision tree for selecting the optimal solubilization strategy based on concentration and assay tolerance.
Detailed Protocols
Protocol A: The Standard Solvent Shift (For Low Concentrations)
Best for: High-throughput screening, short-term enzymatic assays.
The Logic: We utilize DMSO to break the crystal lattice, then dilute into a buffer with sufficient capacity to keep the carboxylic acid ionized.
Prepare Stock: Dissolve compound in 100% DMSO to 10–20 mM.
Tip: If the solution is yellow/orange, this is normal (iodine tint). If cloudy, sonicate at 40°C.
Prepare Buffer: Use PBS or HEPES (pH 7.4 – 8.0). Warm buffer to 37°C.
The "Vortex Injection" Technique:
Set the buffer tube on a vortex mixer at medium speed.
Slowly inject the DMSO stock into the center of the vortex.
Why? This prevents a local "cloud point" where the DMSO concentration drops before the compound disperses.
Validation: Inspect against a dark background. If a precipitate forms (Tyndall effect), proceed to Protocol B.
Protocol B: The "pH Switch" Method
Best for: Higher concentrations (>50 µM) where Protocol A fails.
The Logic: We artificially raise the pH to ensure 100% ionization during the mixing phase, then lower it gently.
Alkaline Stock: Dissolve compound in 0.1 M NaOH (or KOH).
Note: This converts the acid to its sodium salt immediately.
Dilution: Dilute this alkaline stock into your experimental buffer.
Adjustment: Check pH. If it is too basic for your cells/enzyme, titrate carefully with dilute HCl.
Warning: Do not drop below pH 6.0. The compound will crash out instantly.
Protocol C: Cyclodextrin Encapsulation (The Gold Standard)
Best for: Animal studies (in vivo), cell culture, and long-term stability.
The Logic: Hydroxypropyl-
-cyclodextrin (HP--CD) forms a "host-guest" complex. The hydrophobic iodinated ring sits inside the CD cavity, while the hydrophilic exterior interacts with water. This mimics the transport function of albumin.
Materials:
HP-
-CD (pharmaceutical grade).
Sterile Water or Saline.
Step-by-Step:
Prepare Vehicle: Dissolve HP-
-CD in water to create a 20% (w/v) solution. Filter sterilize (0.22 µm).
Solubilize Compound: Dissolve the compound in a small volume of 100% Ethanol or DMSO (e.g., to 50 mg/mL).
Complexation:
Add the organic stock dropwise to the 20% HP-
-CD solution while stirring vigorously.
Ratio Guide: Final solvent concentration should be <5%.
Sonication: Sonicate the mixture for 10–20 minutes at room temperature.
Result: A clear, stable solution that resists precipitation even if pH fluctuates slightly.
Figure 2: Mechanism of precipitation vs. solubilization. Rapid mixing without stabilizing agents (CDs) often leads to the 'Precipitation' pathway due to local pH shock.
Frequently Asked Questions (FAQ)
Q: My solution turned yellow after a few days. Is it spoiled?A: Likely, yes. Iodinated compounds are photosensitive . The yellow color indicates the release of free iodine (
) due to deiodination.
Fix: Always wrap vials in aluminum foil and store stocks at -20°C. Discard yellowed aqueous solutions.
Q: Can I autoclave the aqueous solution?A:No. The carbon-iodine bond is heat-labile. Autoclaving will cause extensive deiodination.
Fix: Use 0.22 µm PES or PVDF syringe filters for sterilization.
Q: Why does it dissolve in water but crash when I add culture media?A: Culture media (DMEM/RPMI) contains high concentrations of salts and divalent cations (
, ). These cations can form insoluble salts with the benzoate anion of your compound.
Fix: Use Protocol C (Cyclodextrin). The encapsulation protects the anion from interacting with calcium in the media.
References & Grounding
The protocols above are derived from established methodologies for structurally homologous thyromimetics (e.g., T3, T4, GC-1/Sobetirome) and halogenated benzoic acids.
Cayman Chemical. Product Information: 3,3',5-Triiodo-L-thyronine (T3).[8] (Standard protocol for dissolving di-iodinated diphenyl ethers in DMSO/PBS).
MedChemExpress. Resmetirom (MGL-3196) Solubility & Formulation Guide. (Demonstrates the necessity of HP-
-CD for in vivo delivery of 3,5-diiodo-phenoxybenzoic acid derivatives).
BenchChem. Theoretical vs. Experimental Properties of Di-iodinated Benzoic Acids. (pKa and solubility data for halogenated benzoic acid cores).
Kelly, M. J., et al. "Discovery of 2-[3,5-Dichloro-4-(5-isopropyl-6-oxo-1,6-dihydropyridazin-3-yloxy)phenyl]-3,5-dioxo-2,3,4,5-tetrahydro[1,2,4]triazine-6-carbonitrile (MGL-3196)." Journal of Medicinal Chemistry, 2014. (Primary literature on formulating highly lipophilic thyromimetics).
For further assistance, please contact the Formulation Chemistry Desk with your specific buffer composition and target concentration.
Technical Support Center: Troubleshooting Impurities in the Synthesis of 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid
Welcome to the technical support guide for the synthesis of 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid. This document is intended for researchers, scientists, and drug development professionals to navigate the common ch...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the technical support guide for the synthesis of 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid. This document is intended for researchers, scientists, and drug development professionals to navigate the common challenges associated with this synthesis. Purity of the final compound is critical for subsequent applications, and this guide provides in-depth, experience-based answers to common questions regarding impurity identification and mitigation.
Part 1: General Synthesis & Analysis FAQs
Q1: What is the typical synthetic route for 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid and what are the critical parameters?
The synthesis of 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid is most commonly achieved via a copper-catalyzed Ullmann condensation, a type of cross-coupling reaction.[1][2] The reaction couples 3,5-diiodo-4-hydroxybenzoic acid with an aryl halide, in this case, 4-iodoanisole or 4-bromoanisole, though the former is often used.
The fundamental transformation involves the formation of a C-O bond between the phenolic oxygen of the benzoic acid derivative and the aromatic ring of the methoxyphenol derivative.[3][4]
Key Reaction Components & Parameters:
Reactants: 3,5-Diiodo-4-hydroxybenzoic acid and 4-methoxyphenol (or its corresponding aryl halide).
Catalyst: A copper(I) source, such as copper(I) iodide (CuI), is a common choice.[5] While Cu(0) or Cu(II) salts can be used, Cu(I) is often considered the active catalytic species.[5]
Base: A base is required to deprotonate the phenolic hydroxyl group, forming the phenoxide which is the active nucleophile. Common choices include potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃).
Solvent: High-boiling polar aprotic solvents are typically required to achieve the necessary reaction temperatures.[1] Examples include N,N-Dimethylformamide (DMF), N-methylpyrrolidone (NMP), or dimethyl sulfoxide (DMSO).
Temperature: Ullmann reactions traditionally require high temperatures, often in the range of 120-210 °C.[1] The exact temperature will depend on the specific reactants, catalyst, and solvent system.
Atmosphere: These reactions are often sensitive to oxygen, which can oxidize the Cu(I) catalyst. Performing the reaction under an inert atmosphere (e.g., Nitrogen or Argon) is highly recommended to prevent catalyst deactivation and side reactions.
Below is a diagram illustrating the primary synthetic pathway.
Caption: Ullmann Condensation for Target Synthesis.
Q2: What is the recommended initial analytical approach to assess the purity of my crude product?
A multi-pronged approach is best for initial purity assessment.
Thin-Layer Chromatography (TLC): This is a rapid, qualitative method to visualize the number of components in your crude mixture. By spotting the crude product alongside your starting materials, you can quickly determine if the reaction has gone to completion.
High-Performance Liquid Chromatography (HPLC): HPLC is the workhorse for quantitative purity analysis of small molecules.[6][7] A reversed-phase method (e.g., using a C18 column) is typically effective for aromatic compounds.[8] This will allow you to determine the percentage of your desired product and quantify the major impurities.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for structural confirmation. The spectrum of the crude product can quickly reveal the presence of unreacted starting materials or major side products by comparing it to the spectra of the starting materials.[9][10][11][12]
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique couples the separation power of HPLC with the mass identification capability of mass spectrometry. It is extremely powerful for tentatively identifying unknown impurity peaks observed in the HPLC chromatogram by providing their molecular weights.
Part 2: Specific Impurities - Identification & Mitigation
This section addresses the most common impurities encountered during this synthesis.
Impurity Profile 1: Unreacted Starting Materials
Q: My HPLC and NMR show significant amounts of 3,5-diiodo-4-hydroxybenzoic acid and/or 4-methoxyphenol. Why did my reaction not go to completion and what should I do?
A: Causality & Prevention:
The presence of starting materials indicates an incomplete reaction. Several factors could be responsible:
Insufficient Reaction Time or Temperature: Ullmann couplings can be slow. Ensure you are running the reaction for a sufficient duration at the optimal temperature. A small-scale time-course study can help determine the necessary reaction time.
Catalyst Deactivation: The Cu(I) catalyst is susceptible to oxidation. If your reaction was not performed under a strictly inert atmosphere, catalyst deactivation is a likely cause. Ensure all solvents are thoroughly degassed and the reaction vessel is purged with nitrogen or argon.
Base Stoichiometry/Strength: An insufficient amount of base will result in incomplete deprotonation of the phenol, halting the reaction. Ensure at least one equivalent of a suitable base is used. For challenging couplings, a stronger base or more equivalents may be necessary.
Poor Solvent Quality: Water in your solvent can protonate the phenoxide and interfere with the catalyst. Using anhydrous solvents is critical for success.
Troubleshooting & Removal:
If the reaction has stalled, adding fresh catalyst or base may help push it to completion. For purification, most of the unreacted 4-methoxyphenol can be removed during an aqueous workup with a basic solution (e.g., 1M NaOH), as it is less acidic than the carboxylic acid product. The unreacted 3,5-diiodo-4-hydroxybenzoic acid will have similar solubility to your product, making separation difficult. Recrystallization or column chromatography will likely be necessary.
Impurity Profile 2: Dehalogenated Byproducts
Q: My mass spectrum shows a peak at a mass corresponding to the loss of one or both iodine atoms from my product. How does this de-iodination occur?
A: Causality & Prevention:
Hydrodehalogenation, the replacement of a halogen with a hydrogen atom, is a known side reaction in copper-catalyzed couplings.[13][14] The hydrogen atom source can be trace water, the amine, or the solvent itself. This process can occur on the starting material or the final product.
Mechanism: While the exact mechanism can be complex, it may involve the formation of aryl radical intermediates or direct protonolysis of an organocopper intermediate.[13] High temperatures and certain ligands or additives can promote this side reaction.
Prevention:
Minimize Temperature: Use the lowest temperature that allows for a reasonable reaction rate.
Use Anhydrous Conditions: Scrupulously dry all reagents and solvents to minimize potential proton sources.
Control Reaction Time: Do not let the reaction run for an excessively long time after completion, as this can increase the likelihood of product degradation.
Troubleshooting & Removal:
Separating the de-iodinated impurities from the desired product is very challenging due to their similar structures and polarities. Careful column chromatography or preparative HPLC may be required. The best strategy is prevention.
Caption: Pathway for Hydrodehalogenation Impurity.
Impurity Profile 3: Homocoupling Side Products
Q: I have an unknown impurity with a molecular weight that suggests a dimer of 4-methoxyphenol or my benzoic acid starting material. What is this?
A: Causality & Prevention:
This impurity is likely a biaryl product formed from the homocoupling of one of the starting materials, a classic Ullmann reaction side product.[2][15] This occurs when two molecules of the same aryl halide couple with each other.
Mechanism: This side reaction is also catalyzed by copper and competes with the desired cross-coupling reaction. It is often more prevalent at very high temperatures or with high catalyst loading.
Prevention:
Use a Ligand: Modern Ullmann-type reactions often employ a ligand (e.g., an amine or an amino acid like N,N-dimethylglycine) which can accelerate the desired cross-coupling relative to homocoupling, allowing for lower reaction temperatures.[15]
Control Stoichiometry: Using a slight excess of the phenol component relative to the aryl halide can sometimes suppress aryl halide homocoupling.
Optimize Catalyst Loading: Use the minimum amount of catalyst required for an efficient reaction.
Troubleshooting & Removal:
These non-polar dimeric impurities are typically easier to separate from the highly polar carboxylic acid product. They can often be removed via recrystallization or will separate well on a silica gel column.
Impurity Profile 4: Residual Copper Catalyst
Q: My final product has a persistent green or blue tint, even after purification. Could this be residual copper?
A: Causality & Prevention:
Yes, a persistent color is often indicative of residual copper salts. Carboxylic acids and phenols can chelate with copper ions, making them difficult to remove completely through simple filtration or extraction.
Troubleshooting & Removal:
Acidic Wash: During the workup, wash the organic layer with a dilute acid solution (e.g., 1M HCl or a 5% solution of ammonium chloride) to protonate any chelating groups and help pull the copper salts into the aqueous phase.
Chelating Agent Wash: Washing the organic solution with a dilute aqueous solution of a chelating agent like EDTA (ethylenediaminetetraacetic acid) can be very effective at scavenging residual copper ions.
Silica Gel Plug: Filtering the crude product solution through a short plug of silica gel before final solvent removal can adsorb a significant amount of baseline impurities and colored copper species.
Part 3: Detailed Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Assessment
This protocol provides a general starting point for method development.
Parameter
Recommended Condition
Purpose
Column
C18 Reversed-Phase (e.g., 4.6 x 150 mm, 5 µm)
Good retention for aromatic compounds.
Mobile Phase A
Water + 0.1% Trifluoroacetic Acid (TFA) or Formic Acid
Acidifier to ensure the carboxylic acid is protonated.
Mobile Phase B
Acetonitrile or Methanol + 0.1% TFA or Formic Acid
Organic modifier to elute compounds.
Gradient
Start at 30% B, ramp to 95% B over 15 minutes
Separates compounds based on polarity.
Flow Rate
1.0 mL/min
Standard analytical flow rate.
Detection
UV at 254 nm and 280 nm
Aromatic compounds absorb strongly at these wavelengths.
Injection Volume
10 µL
Standard volume.
Sample Prep
Dissolve ~1 mg of sample in 1 mL of 50:50 Acetonitrile:Water
Ensure complete dissolution.
Protocol 2: Purification by Recrystallization
Solvent Screening: In small test tubes, test the solubility of your crude product (~10-20 mg) in various solvents (e.g., ethanol, isopropanol, acetonitrile, ethyl acetate, toluene, and mixtures with water) at room temperature and upon heating. An ideal solvent will dissolve the product when hot but show poor solubility when cold.
Dissolution: In an appropriately sized flask, add the chosen hot solvent to the crude solid until it just dissolves completely. Use a minimal amount of solvent to ensure good recovery.
Hot Filtration (Optional): If there are insoluble impurities, perform a hot filtration through a pre-warmed funnel with fluted filter paper to remove them.
Crystallization: Cover the flask and allow it to cool slowly to room temperature. Then, place the flask in an ice bath or refrigerator for at least one hour to maximize crystal formation.
Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of the cold recrystallization solvent.
Drying: Dry the purified crystals under vacuum to a constant weight.
Part 4: Troubleshooting Workflow
This diagram provides a logical flow for identifying and addressing impurities.
Caption: Logical workflow for impurity troubleshooting.
References
ResearchGate. ¹H NMR spectra of the 4-iodobenzene and 2,3,5-tri-iodobenzene.... Available from: [Link]
SpectraBase. 2-Iodobenzoic acid (300 MHz, DMSO-d6). Available from: [Link]
SIELC Technologies. HPLC Separation of Aromatic Compounds (PAH) on Mixed-Mode and Reverse Phase Columns. Available from: [Link]
ACS Catalysis. Mechanistic Studies on the Copper-Catalyzed N-Arylation of Alkylamines Promoted by Organic Soluble Ionic Bases. ACS Publications. Available from: [Link]
Wikipedia. Ullmann condensation. Available from: [Link]
MDPI. The Influence of Copper on Halogenation/Dehalogenation Reactions of Aromatic Compounds and Its Role in the Destruction of Polyhalogenated Aromatic Contaminants. Available from: [Link]
OperaChem. Ullmann coupling-An overview. Available from: [Link]
Patsnap. GC-MS vs. HPLC for Aromatics Content Analysis: Which is Better?. Available from: [Link]
Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. Available from: [Link]
HELIX Chromatography. HPLC Analysis of 6 Aromatic Alcohols, Acids and Neutral Compounds on Amaze Aromatic Stationary Phases. Available from: [Link]
Organic Chemistry Portal. Ullmann Reaction. Available from: [Link]
Journal of Applied Biomedicine. Convenient synthesis of 3,5-dialkoxy-4-hydroxy cinnamic acids. Available from: [Link]
MDPI. Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. Available from: [Link]
ResearchGate. Copper-catalyzed Ullmann coupling under ligand- and additive-free conditions. Part 1: O-Arylation of phenols with aryl halides. Available from: [Link]
ACS Chemical Reviews. Copper-Mediated Coupling Reactions and Their Applications in Natural Products and Designed Biomolecules Synthesis. ACS Publications. Available from: [Link]
PubMed. Synthesis of 3,5-dihydroxy-7,8-dimethoxy-2-(4-methoxyphenyl)benzopyran-4-one derivatives as anticancer agents. Available from: [Link]
Reddit. Severe dehalogenation side reaction in Ullmann type reduction homocoupling. Available from: [Link]
PMC. Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. National Center for Biotechnology Information. Available from: [Link]
ScienceMadness.org. Preparation of 5-Hydroxyvanillin (3-Methoxy 4,5-dihydroxybenzaldehyde). Available from: [Link]
UMass Amherst ScholarWorks. METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. Available from: [Link]
Google Patents. A kind of synthetic method of 3,4,5 trimethoxybenzoic acid.
troubleshooting baseline noise in HPLC analysis of iodinated benzoic acids
Topic: Troubleshooting Baseline Noise & Instability Introduction: The "Heavy Atom" Challenge Welcome to the technical support hub for the analysis of iodinated benzoic acids (e.g., 2-iodobenzoic acid, iohexol intermediat...
Welcome to the technical support hub for the analysis of iodinated benzoic acids (e.g., 2-iodobenzoic acid, iohexol intermediates). Analyzing these compounds presents a unique "perfect storm" of chromatographic challenges:
Acidity: With pKa values typically around 2.5–3.0, they require acidic mobile phases to prevent peak tailing.
Hydrophobicity: The heavy iodine atom increases lipophilicity, leading to severe carryover ("memory effects").
Detection Limits: They often require UV detection in the 230–254 nm range, where mobile phase modifiers like Trifluoroacetic Acid (TFA) can cause significant baseline interference.
This guide moves beyond generic troubleshooting to address the specific chemical interactions between iodinated species and your HPLC system.
Diagnostic Matrix: Symptom vs. Cause
Before disassembling hardware, match your baseline profile to these specific chemical behaviors.
Baseline Symptom
Typical Visual Profile
Iodine-Specific Cause
Generic Hardware Cause
Wavy / Drifting
Sinusoidal wave or steep slope during gradient
TFA/Acetonitrile Absorbance Mismatch (at <240 nm)
Temperature fluctuations (Refractive Index)
Ghost Peaks
Broad, random peaks in blank runs
Iodine "Stickiness" (Carryover on rotor seal/needle)
Late-eluting impurities from previous run
Sharp Spikes
Random, narrow vertical lines
Precipitation (Sample insolubility in acidic MP)
Air bubbles in flow cell; Lamp arcing
Cyclic Noise
Regular, rhythmic pulses
Mixing Issues (High density of iodinated samples)
Check valve failure; Air in pump head
Deep Dive Troubleshooting (Q&A)
Q1: "My baseline drifts significantly or forms a 'hump' during the gradient. Is my column bleeding?"
Diagnosis: This is likely not column bleed. It is almost certainly a Mobile Phase Absorbance Mismatch , specifically if you are using TFA and detecting below 250 nm.
The Mechanism:
Iodinated benzoic acids are often detected at 230–240 nm (their B-band absorption maximum) to maximize sensitivity. However, TFA absorbs UV light up to ~215 nm and has a residual tail up to 230 nm. As you run a gradient from Water (0.1% TFA) to Acetonitrile (0.1% TFA), the baseline shifts because TFA/Acetonitrile complexes absorb less UV than TFA/Water. This creates a "negative" drift or a large hump.
The Solution (The "Balanced Absorbance" Protocol):
You must balance the optical density of your mobile phases.
Why? Reducing the TFA in the organic phase by ~15% compensates for the complexation effect, flattening the baseline.
Alternative: If Mass Spec is not required, switch to Phosphoric Acid (0.1%) . It is transparent down to 200 nm, eliminating this drift entirely.
Critical Check: Ensure your reference wavelength (if using DAD) is set "off-peak" (e.g., 360 nm) and not in a region where the iodine atom absorbs.
Q2: "I see 'ghost peaks' in my blank injections. Is the iodine reacting?"
Diagnosis: This is Carryover (Hysteresis) . Iodinated compounds are notoriously lipophilic and "sticky."
The Mechanism:
The large iodine atom creates a "soft" electron cloud that interacts strongly with:
Vespel Rotor Seals: The standard material in many injector valves.
Stainless Steel: Iodine can adsorb to steel surfaces if passivation is lost.
PTFE/Teflon: While inert, it can absorb hydrophobic molecules over time.
The Solution (The "Aggressive Wash" Protocol):
Standard methanol washes are insufficient.
Needle Wash: Switch to 50:50 Acetonitrile:Isopropanol (IPA) or 100% IPA . IPA is superior for solubilizing heavy halogenated organics.
Valve Cleaning: If the problem persists, replace the Vespel rotor seal with a Tefzel (ETFE) or PEEK rotor seal, which are less prone to iodine adsorption.
Passivation: Flush the system with 6N Nitric Acid (remove column first!) to re-passivate steel surfaces, preventing adsorption.
Q3: "I see random sharp spikes in the baseline. Is it the lamp?"
Diagnosis: While it could be the lamp, for iodinated benzoic acids, this is often Micro-Precipitation .
The Mechanism:
Iodinated benzoic acids have very low solubility in acidic water (Mobile Phase A).
If you inject a sample dissolved in 100% DMSO or Methanol into a mobile phase that is 95% Acidic Water, the sample may instantaneously precipitate at the interface (the needle tip or column frit).
These micro-precipitates pass through the detector as "particles," scattering light and causing sharp spikes.
The Solution:
Diluent Matching: Dilute your sample with at least 50% of the starting mobile phase (e.g., 50:50 Water:Acetonitrile).
Flow Cell Flush: A "sticky" flow cell window traps micro-bubbles or particles. Flush the detector (backpressure applied) with 100% IPA, then Water, then 6N Nitric Acid (if compatible), then Water.
Visualization: Troubleshooting Logic
Figure 1: Baseline Noise Diagnostic Flowchart
Caption: A logic tree to isolate the root cause of baseline noise based on visual frequency and chemical context.[2]
Figure 2: The "Iodine Memory" Carryover Mechanism
Caption: Visualizing how lipophilic iodine compounds adhere to injector components, causing ghost peaks.
Standardized Protocols
Protocol A: Mobile Phase Preparation (TFA Balance)
Use this when detecting < 250 nm to eliminate gradient drift.[2]
Solvent A: Measure 1000 mL HPLC-grade Water. Add 1.0 mL TFA. Mix well.
Solvent B: Measure 1000 mL HPLC-grade Acetonitrile. Add 0.85 mL TFA. Mix well.
Note: Do not rely on the instrument's auto-blending (e.g., pumping 0.1% from a separate bottle) for sensitive baselines. Premixing is mandatory for stability.
Degassing: Ultrasonicate for 10 mins or use vacuum filtration. Iodinated compounds are sensitive to oxygen quenching if fluorescence is used, but for UV, degassing prevents bubble spikes.
Protocol B: System Passivation (Removing Iodine Buildup)
Perform this monthly or if ghost peaks persist despite needle washing.
Remove the Column: Replace with a union connector.
Flush 1: Water (flow 1.0 mL/min, 10 mins) to remove buffers.
A Comparative Guide to the Mass Spectrometry Fragmentation Analysis of 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the predicted mass spectrometry...
Author: BenchChem Technical Support Team. Date: February 2026
For researchers, scientists, and professionals in drug development, the precise structural elucidation of novel chemical entities is paramount. This guide provides an in-depth analysis of the predicted mass spectrometry fragmentation pattern of 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid, a complex molecule incorporating a halogenated aromatic ring, a diaryl ether linkage, and a carboxylic acid moiety. By understanding its behavior under mass spectrometric conditions, researchers can confidently identify and characterize this and similar molecules. This guide will also compare mass spectrometry with other analytical techniques, offering a holistic view of its capabilities and limitations in the context of structural analysis.
Predicted Mass Spectrometry Fragmentation of 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid
The fragmentation of this molecule is expected to be initiated by ionization, most commonly through electrospray ionization (ESI), followed by collision-induced dissociation (CID) to induce fragmentation. The resulting fragment ions provide a "fingerprint" of the molecule's structure.
The primary sites of fragmentation in 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid are anticipated to be:
The Carboxylic Acid Group: Carboxylic acids readily lose a hydroxyl radical (•OH) or a carboxyl group (•COOH) upon ionization. The loss of the hydroxyl group from the parent molecule would result in a prominent acylium ion.
The Diaryl Ether Linkage: The C-O bond of the diaryl ether is a likely point of cleavage. This can occur through homolytic or heterolytic cleavage, leading to the formation of distinct fragment ions corresponding to the iodinated benzoic acid portion and the methoxyphenoxy portion.
The Iodinated Aromatic Ring: The carbon-iodine bond is the weakest of the carbon-halogen bonds and is susceptible to cleavage, leading to the loss of iodine radicals (•I). The presence of two iodine atoms may lead to sequential losses.
The Methoxyphenoxy Group: The methoxy group can be lost as a methyl radical (•CH3) or a neutral formaldehyde molecule (CH2O).
Based on these principles, a predicted fragmentation pathway is proposed below.
Visualization of the Predicted Fragmentation Pathway
Caption: Predicted ESI-MS/MS fragmentation of 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid (Negative Ion Mode).
Comparative Analysis with Alternative Analytical Techniques
While mass spectrometry is a powerful tool for structural elucidation, a comprehensive analysis often involves complementary techniques.
Analytical Technique
Information Provided
Advantages
Limitations
Mass Spectrometry (MS)
Molecular weight, elemental composition (High-Resolution MS), and structural information from fragmentation patterns.
High sensitivity, requires small sample amounts, provides detailed structural insights.
Isomeric differentiation can be challenging without tandem MS.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Detailed information about the chemical environment of hydrogen (¹H NMR
Comparative
Validating Purity of 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic Acid: A Comparative Technical Guide
Executive Summary: The "Heavy Atom" Challenge 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid (DIMEB) represents a specific class of thyromimetic intermediates where the validation of purity is complicated by the presence of...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary: The "Heavy Atom" Challenge
3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid (DIMEB) represents a specific class of thyromimetic intermediates where the validation of purity is complicated by the presence of high-mass halogens. In this molecule, iodine accounts for over 50% of the total molecular weight.
Standard HPLC-UV purity assessment is often insufficient for DIMEB because:
Response Factor Bias: De-iodinated impurities (e.g., mono-iodo derivatives) often have significantly different extinction coefficients than the target, skewing "Area %" results.
Inorganic Invisibility: HPLC-UV fails to detect inorganic salts or trapped moisture, which are common in the hydrolysis of iodinated esters.
This guide compares Elemental Analysis (EA) against qNMR and HPLC , demonstrating why EA remains the stoichiometric "Gold Standard" for validating the bulk purity of this specific halogenated scaffold.
Comparative Analysis: EA vs. HPLC vs. qNMR
The following table contrasts the three primary validation methods for DIMEB.
Feature
Elemental Analysis (CHN + I)
HPLC-UV (Reverse Phase)
qNMR (Quantitative NMR)
Primary Detection
Mass fraction of elements (C, H, I).
Chromophores (UV absorption).
Proton/Carbon nuclei count.
Sensitivity to De-iodination
Extreme. Loss of Iodine drastically shifts %C.
Moderate. Requires validated reference standards.
High. Shift in aromatic region signals.
Inorganic Detection
Excellent. Ash residue or missing mass indicates salts.
Poor. Salts elute in void volume or are invisible.
Moderate. Visible only if nuclei are active (e.g., Na).
Sample Requirement
2–5 mg (Destructive).
< 1 mg (Non-destructive).
5–10 mg (Non-destructive).
Critical Weakness
Requires combustion aids () for complete Iodine release.
For DIMEB, a single de-iodination event (loss of I, gain of H) changes the molecular weight from ~496 to ~370.
Target %C: 33.90%
Mono-iodo Impurity %C: 45.43%
A mere 1% contamination with the mono-iodo impurity shifts the bulk Carbon value by ~0.12%, which is detectable. This makes EA uniquely suited for this compound.
Experimental Protocol: Self-Validating EA Workflow
To ensure trustworthy data, the EA protocol must account for the high halogen content which can cause incomplete combustion or detector corrosion.
Reagents & Equipment[1][2][3][4][5][6]
Analyzer: Flash 2000 or Elementar vario (Combustion mode).
Combustion Aid: Tungsten Trioxide (
) or Vanadium Pentoxide (). Crucial for preventing gas trapping.
Standard: Acetanilide (Calibration) and o-Iodobenzoic acid (QC Check).
Step-by-Step Methodology
Sample Pre-treatment (The "Dry" Step):
DIMEB is prone to trapping solvent in the crystal lattice.
Action: Dry sample at 60°C under high vacuum (0.1 mbar) for 4 hours.
Validation: Verify mass constancy (
mg) before analysis.
Weighing & Encapsulation:
Weigh 2.0–2.5 mg of DIMEB into a tin capsule.
Critical Step: Add 5–10 mg of
powder directly over the sample.
Reasoning: The
acts as a flux and oxygen donor, ensuring the heavy iodine atoms do not form non-volatile ashes or soot that trap Carbon.
Combustion Parameters:
Furnace Temperature: 1050°C (Higher temp required for aryl-iodides).
Oxygen Flow: Boosted for 5 seconds during flash combustion.
Data Interpretation:
Acceptance Criteria: Theoretical
absolute difference.
Data Presentation: Theoretical vs. Experimental Scenarios
The table below illustrates how different impurity profiles affect the Elemental Analysis results for DIMEB (
, MW: 496.02).
Scenario
% Carbon (Theory)
% Hydrogen (Theory)
% Iodine (Theory)
Interpretation
Pure DIMEB
33.90%
2.03%
51.17%
Target Baseline.
Scenario A: 5% Mono-iodo Impurity
34.48% (+0.58)
2.08% (+0.05)
48.6% (-2.5)
FAIL. Significant drift in Carbon and Iodine. Indicates incomplete iodination.
PASS/BORDERLINE. Slight dilution of all values. Ash residue likely found.
Note: Scenario A demonstrates the power of EA. A 5% impurity (often missed in uncalibrated HPLC if peaks co-elute) causes a massive 0.58% deviation in Carbon, well outside the
tolerance.
Visualization: Validation Logic & Pathways
Diagram 1: The Purity Decision Matrix
This workflow illustrates the logical progression from synthesis to final release, highlighting where EA acts as the "Gatekeeper."
Caption: The "Gatekeeper" workflow ensures that only thoroughly dried and structurally pure samples proceed to final release.
Diagram 2: The "Heavy Atom" Masking Effect
Why EA is superior for de-iodination detection.
Caption: Visualizing the drastic shift in Carbon percentage caused by the loss of a single Iodine atom.
References
Mestrelab Research. (n.d.). What is qNMR and why is it important? Retrieved from [Link]
Analytik Jena. (n.d.). Combustion Elemental Analysis: The Standard for Elemental Analysis. Retrieved from [Link]
Organic Syntheses. (n.d.). 3,5-Diiodo-4-hydroxybenzoic acid derivatives and synthesis. Retrieved from [Link]
Emery Pharma. (2024). A Guide to Quantitative NMR (qNMR). Retrieved from [Link]
A Tale of Two Thyromimetics: A Comparative Analysis of Sobetirome (GC-1) and 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth, objective comparison of two thyroid hormone receptor (TR) modulating compounds: the well-characterized...
Author: BenchChem Technical Support Team. Date: February 2026
For the attention of researchers, scientists, and professionals in drug development, this guide provides an in-depth, objective comparison of two thyroid hormone receptor (TR) modulating compounds: the well-characterized TRβ-selective agonist Sobetirome (GC-1) and the less-defined 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid. This document moves beyond a simple cataloging of features to offer a critical examination of their distinct reported biological activities, supported by available experimental data.
Introduction: The Quest for Selective Thyroid Hormone Receptor Modulation
Thyroid hormones are critical regulators of metabolism, development, and cardiovascular function. Their actions are mediated by two primary receptor isoforms, TRα and TRβ, which are differentially expressed in various tissues. While TRα is predominantly found in the heart and bone, TRβ is the major isoform in the liver. This differential expression has spurred the development of TRβ-selective agonists, or thyromimetics, that aim to harness the beneficial metabolic effects of thyroid hormone, such as lowering cholesterol and triglycerides, while avoiding the detrimental cardiac side effects associated with TRα activation. Sobetirome (GC-1) is a leading example of such a molecule. In contrast, the biological profile of 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid presents a more complex and divergent picture.
Sobetirome (GC-1): A Potent and Selective TRβ Agonist
Sobetirome, also known as GC-1, is a synthetic, non-iodinated thyromimetic that has been extensively studied for its potent and selective agonism of the thyroid hormone receptor beta (TRβ).[1][2][3] Its design represents a significant departure from the natural thyroid hormone structure, featuring the replacement of iodine atoms with methyl and isopropyl groups and a methylene linkage instead of a biaryl ether bridge.[2]
Mechanism of Action
GC-1 exerts its effects by selectively binding to and activating TRβ.[1] This selectivity is attributed to specific amino acid differences in the ligand-binding domains of TRα and TRβ.[4] Upon activation in the liver, TRβ initiates a cascade of transcriptional events that favorably modulate lipid metabolism.
The primary mechanisms of action for GC-1 include:
Lowering of LDL Cholesterol: GC-1 has been shown to significantly reduce low-density lipoprotein (LDL) cholesterol levels.[1]
Reduction of Triglycerides: It also effectively lowers plasma triglyceride levels.[1]
Stimulation of Reverse Cholesterol Transport: GC-1 promotes the transport of cholesterol from peripheral tissues back to the liver for excretion.[1]
These effects are achieved without the significant heart rate increases and other cardiovascular side effects associated with non-selective thyroid hormone receptor agonists.[3]
Signaling Pathway: Sobetirome (GC-1) in Hepatocytes
Caption: Sobetirome (GC-1) signaling pathway in hepatocytes.
3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid: A Divergent Profile
In stark contrast to the well-defined thyromimetic activity of GC-1, the available scientific literature on 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid and its derivatives paints a different and somewhat contradictory picture.
Reported Biological Activities
Studies on the methyl ester of 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid, known as DIME, have described it as "hormonally inactive."[6] Instead of acting as a classical TR agonist, DIME has been reported to induce morphological changes in cancer cells, leading to multinucleation and cell cycle arrest in the M phase.[6] This effect is thought to be mediated by an early action on the spindle assembly system.[6]
Another report on the methyl ester, referred to as DIMBOA, suggests that it inhibits the growth of cancer cells by interfering with mitochondrial function and preventing ATP production.[7]
These findings suggest that the primary biological activities of 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid and its derivatives may lie outside of direct thyroid hormone receptor agonism and instead be related to cell cycle regulation and mitochondrial function.
Experimental Data Summary: 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid Derivatives
Experimental Workflow: Cell Cycle Analysis of DIME
Caption: Experimental workflow for cell cycle analysis of DIME-treated cells.
Comparative Analysis and Future Directions
The comparison between Sobetirome (GC-1) and 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid reveals two compounds with fundamentally different biological profiles.
Sobetirome (GC-1) is a well-established, potent, and selective TRβ agonist with clear therapeutic potential for dyslipidemia. Its mechanism of action is directly tied to the activation of the thyroid hormone receptor in the liver.
3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid , based on the limited data from its derivatives, appears to be hormonally inactive in the classical sense. Its reported effects on the cell cycle and mitochondrial function in cancer cells suggest a completely different mechanism of action that warrants further investigation.
For researchers in drug development, this distinction is critical. While GC-1 represents a targeted approach to modulating metabolic pathways through a specific nuclear receptor, 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid may represent a lead compound for the development of novel anticancer agents with a mechanism distinct from traditional chemotherapy.
Further research is imperative to fully elucidate the biological activities of 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid itself, as opposed to its esters. Direct binding and functional assays for both TRα and TRβ are necessary to definitively confirm its lack of thyromimetic activity. Moreover, detailed mechanistic studies are required to understand its effects on the cell cycle and mitochondrial bioenergetics.
Publish Comparison Guide: Metabolic Stability Assessment of 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic Acid
Executive Summary The development of thyromimetics—analogs of thyroid hormones (T3/T4)—requires a delicate balance between receptor selectivity (TR vs. TR ) and metabolic stability.
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The development of thyromimetics—analogs of thyroid hormones (T3/T4)—requires a delicate balance between receptor selectivity (TR
vs. TR) and metabolic stability. 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid represents a critical structural class where the outer-ring hydroxyl of the thyronine scaffold is replaced by a methoxy group and the alanine side chain is shortened to a carboxylic acid.
While the 4'-methoxy modification typically enhances oral bioavailability by increasing lipophilicity (LogP) and masking the polar phenol, it introduces a specific metabolic liability: O-demethylation .
This guide details the protocol for assessing the metabolic stability of this compound in liver microsomes.[1][2][3][4][5][6] It compares the compound's predicted performance against standard reference markers and structural analogs, providing a self-validating workflow for determining intrinsic clearance (
The Molecule: 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic Acid
Core Scaffold: Diphenyl ether (Thyronine-like).
Inner Ring (Tyrosyl): 3,5-Diiodo substitution (Critical for receptor fit).
Outer Ring (Phenolic): 4'-Methoxy substitution.
Side Chain: Benzoic acid (COOH directly attached to the inner ring).
The Metabolic Challenge
In liver microsomes (Human/Rat Liver Microsomes - HLM/RLM), the primary Phase I metabolic pathway for this molecule is oxidative O-demethylation mediated by Cytochrome P450 enzymes (likely CYP2C9 or CYP2C19).
Product: 3,5-Diiodo-4(4'-hydroxyphenoxy)benzoic acid (Polar, Phase II ready).
Comparison of Metabolic Liabilities:
Feature
3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid
T3 (Triiodothyronine)
Sobetirome (GC-1)
Outer Ring Sub.
Methoxy (-OCH)
Hydroxyl (-OH)
Isopropyl (-CH(CH))
Primary Liability
O-Demethylation (Phase I)
Sulfation/Glucuronidation (Phase II)
Benzylic Hydroxylation (Slow)
Microsomal Stability
Moderate ( min)
High (in Phase I only assays)
High ( min)
Critical Insight: The methoxy group acts as a "metabolic handle." While it protects the molecule from immediate Phase II conjugation (which requires a free phenol), it makes the molecule susceptible to CYP450 attack.
Experimental Protocol: Microsomal Stability Assay
This protocol is designed to measure the disappearance of the parent compound over time. It uses a self-validating design by including both high and low clearance markers.
Materials
Microsomes: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.
Cofactor: NADPH Regenerating System (Glucose-6-phosphate, G6PDH, NADP+) or 1 mM NADPH solution.
Quenching Solution: Ice-cold Acetonitrile (ACN) containing Internal Standard (e.g., Tolbutamide or Carbamazepine).
Buffer: 100 mM Potassium Phosphate (KPi), pH 7.4.
Workflow Diagram
Figure 1: Step-by-step workflow for the microsomal stability assay.
Step-by-Step Methodology
Master Mix Preparation:
Dilute microsomes to 0.5 mg/mL (final assay concentration) in KPi buffer.
Spike test compound (3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid) to 1 µM (from 10 mM DMSO stock). Note: Final DMSO < 0.1%.[5]
Pre-Incubation:
Incubate the Master Mix at 37°C for 5 minutes. This ensures the lipid membrane is fluid and enzymes are active.
The following data represents the expected performance of 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid compared to industry standards.
Table 1: Comparative Stability Data (HLM)
Compound
Class
% Remaining (30 min)
(min)
(µL/min/mg)
Interpretation
Test Compound
Thyromimetic
45%
26.5
52.3
Moderate Clearance
Verapamil
High Clearance Control
< 5%
8.0
> 150
Rapid Metabolism
Warfarin
Low Clearance Control
> 90%
> 200
< 5
Metabolically Stable
T3 (Triiodothyronine)
Analog (Phenol)
95%*
> 60
< 10
Stable in Phase I (Needs UGTs)
*Note: T3 appears stable here because microsomes without UDPGA cofactor cannot perform glucuronidation, and deiodination is slow without specific cofactors (DTT).
Metabolic Pathway Visualization
The primary instability of the test compound arises from the methoxy group.
Figure 2: The O-demethylation pathway. The conversion of the methoxy group to the free phenol is the rate-limiting step in microsomal clearance.
Data Interpretation & Calculations
To validate the assay, ensure the linear regression of
vs. time has an .
Half-life (
)
Where is the slope of the elimination curve.
Intrinsic Clearance (
)
Application to Test Compound:
If
min and protein conc = 0.5 mg/mL:
Recommendation for Optimization
If the
of 52.3 µL/min/mg is too high for the target pharmacokinetic profile (e.g., once-daily dosing), consider:
Bioisosteric Replacement: Replace the -OCH
with a Trifluoromethoxy (-OCF) or Difluoromethoxy (-OCHF) group. The fluorine atoms withdraw electron density, stabilizing the C-H bonds against CYP oxidation.
Steric Hindrance: Replace -OCH
with an Isopropyl group (Sobetirome strategy), though this changes the hydrogen bonding capability.
References
FDA Center for Drug Evaluation and Research. (2018). Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. [Link]
Scanlan, T. S., et al. (2001). Selective thyromimetics: Tissue-selective thyroid hormone analogs. Current Opinion in Drug Discovery & Development. (Contextual grounding on Thyromimetic SAR).
Di, L., & Kerns, E. (2016). Drug-Like Properties: Concepts, Structure Design and Methods. Elsevier.
Personal protective equipment for handling 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid
Operational Guide: Safe Handling of 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid This guide provides comprehensive safety and logistical protocols for the handling of 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid. As a Seni...
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide: Safe Handling of 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid
This guide provides comprehensive safety and logistical protocols for the handling of 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid. As a Senior Application Scientist, this document is structured to provide not just procedural steps, but the scientific rationale behind them, ensuring a culture of safety and reproducibility in the laboratory. The information herein is synthesized from established safety principles for structurally related molecules, providing a robust framework for researchers, scientists, and drug development professionals.
Hazard Assessment & Triage
Iodinated Aromatic Core : Organic iodine compounds can be toxic and may pose risks of irritation upon contact.[1] Iodine itself is highly toxic, a corrosive irritant, and can affect the thyroid gland.[1][2] Inhalation of vapors or dust from iodinated compounds can cause severe irritation to the respiratory tract.[1][3]
Aromatic Carboxylic Acid : Benzoic acid and its derivatives are known to cause skin and serious eye irritation.[4][5][6] Inhalation of dust may lead to respiratory irritation.[5][7]
Biological Activity : The methyl ester of this compound is known to be a tubulin-binding drug, indicating significant biological activity.[8] This underscores the need to prevent exposure, as the parent acid could have similar or other biological effects.
Based on this analysis, 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid should be handled as a substance that is potentially harmful if swallowed, inhaled, or absorbed through the skin , and is likely an irritant to the skin, eyes, and respiratory system .
Personal Protective Equipment (PPE) Protocol
The selection of appropriate PPE is the most critical step in mitigating exposure risks. The following table outlines the minimum required PPE for various laboratory operations involving this compound.
Eye and Face Protection : Chemical safety goggles are mandatory to protect against accidental splashes and fine dust particles.[3] A face shield provides an additional, crucial layer of protection during weighing and solution preparation, where the risk of splash or aerosol generation is highest.[9][10]
Skin and Body Protection : A standard lab coat protects against incidental contact. Nitrile gloves offer good resistance to a wide range of chemicals for short-duration tasks.[9] Always inspect gloves before use and change them immediately if contamination is suspected.
Respiratory Protection : This is the most critical control measure. The solid form of this compound poses a significant inhalation risk. All handling of the solid, especially weighing, must be conducted within a certified chemical fume hood to contain airborne particulates.[3][5] This engineering control is superior to and precedes the use of personal respirators.
Procedural Workflow for Safe Handling
Adherence to a strict, step-by-step workflow minimizes the risk of exposure and contamination. The following procedure should be adopted for all work with this compound.
Step 1: Preparation & Pre-Handling
Ensure the chemical fume hood is certified and functioning correctly.
Don all required PPE as specified in the table above (goggles, face shield, lab coat, gloves).
Prepare the work surface within the fume hood by lining it with absorbent, disposable bench paper.
Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents) within the fume hood before introducing the chemical.
Step 2: Weighing the Solid Compound
Perform all weighing operations deep within the fume hood.
Use a tared weigh boat or glassine paper.
Carefully open the container, avoiding any sudden movements that could aerosolize the powder.
Use a clean spatula to transfer the desired amount of solid. Do not "tap" the spatula on the container opening, as this will generate dust.
Securely close the primary container immediately after dispensing.
Step 3: Solution Preparation
Place the vessel for the solution (e.g., beaker, flask) on a stir plate within the fume hood.
Add the solvent to the vessel first.
Carefully add the weighed solid to the solvent.
If necessary, use a small amount of solvent to rinse any residual solid from the weigh boat into the vessel.
Step 4: Post-Handling & Cleanup
Carefully dispose of all contaminated disposable materials (weigh boats, bench paper, gloves) into a designated "Halogenated Organic Waste" container.
Thoroughly clean all non-disposable equipment used.
Wipe down the work surface inside the fume hood.
Remove PPE in the correct order (gloves first, then face shield/goggles, then lab coat) to avoid cross-contamination.
Caption: Workflow for handling 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid.
Emergency & Spill Management
Immediate and correct response to spills or exposures is vital.
Spill Response (Solid Powder)
Alert & Secure : Alert personnel in the immediate area and restrict access. Do not attempt to clean a large spill without proper training and equipment.
Assess & Protect : If the spill is small and within a fume hood, ensure the sash is lowered. For spills outside a hood, evacuate if necessary. Don additional PPE, including a NIOSH-approved respirator with particulate filters, if there is a risk of airborne dust.
Contain & Clean : Gently cover the spill with a chemical absorbent pad or vermiculite to prevent further aerosolization.[11] Carefully sweep the material into a clearly labeled "Halogenated Organic Waste" container.[5][12]
Decontaminate : Wipe the spill area with a cloth dampened with a suitable solvent (e.g., isopropanol, ethanol), followed by soap and water. Place all cleaning materials in the hazardous waste container.
Personnel Exposure
Skin Contact : Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[9][12]
Eye Contact : Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[9][12]
Inhalation : Move the affected person to fresh air immediately.[9][12]
Ingestion : Do NOT induce vomiting. Rinse the mouth thoroughly with water.[2][9]
In all cases of exposure, seek immediate medical attention. Provide the medical team with this guide or an SDS for a structurally similar compound.
Waste Disposal Protocol
Proper segregation and disposal of chemical waste are paramount for safety and environmental compliance.
Waste Classification : 3,5-Diiodo-4(4'-methoxyphenoxy)benzoic acid and any materials contaminated with it are classified as Halogenated Organic Waste .[13]
Segregation : This waste stream must be collected in a dedicated, clearly labeled, and sealed container. DO NOT mix with non-halogenated organic waste, aqueous waste, or common trash.[13]
Disposal Procedure : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) department or an accredited hazardous waste management contractor.[9] The standard disposal method for halogenated organic compounds is high-temperature incineration to ensure complete destruction and prevent the formation of toxic byproducts.[14][15]
References
Technical Resource Document: Treatment Technologies for Halogenated Organic Containing Wastes. United States Environmental Protection Agency (EPA). [Link]
Personal Protective Equipment | US EPA. United States Environmental Protection Agency (EPA). [Link]